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3-Bromo-5-(cyclohexylmethoxy)pyridine Documentation Hub

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  • Product: 3-Bromo-5-(cyclohexylmethoxy)pyridine
  • CAS: 1241752-25-9

Core Science & Biosynthesis

Foundational

Comprehensive Analytical Profiling and Molecular Weight Determination of 3-Bromo-5-(cyclohexylmethoxy)pyridine

Executive Summary For drug development professionals and synthetic chemists, the precise characterization of molecular scaffolds is the bedrock of reproducible research. 3-Bromo-5-(cyclohexylmethoxy)pyridine (Chemical Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise characterization of molecular scaffolds is the bedrock of reproducible research. 3-Bromo-5-(cyclohexylmethoxy)pyridine (Chemical Formula: C₁₂H₁₆BrNO) is a highly versatile heteroaromatic building block. It is prominently utilized in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors and Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are critical targets in oncology and autoimmune disease therapies[1][2].

This whitepaper provides an in-depth technical analysis of the compound's molecular weight (270.17 g/mol ), detailing the theoretical mass calculations, isotopic distribution, and the causality-driven analytical workflows required for rigorous structural verification.

Chemical Identity & Theoretical Mass Calculations

Understanding the distinction between average molecular weight and exact monoisotopic mass is critical when transitioning from bulk stoichiometric synthesis to high-resolution analytical verification.

  • Average Molecular Weight: Used for macroscopic stoichiometric calculations (e.g., weighing reagents). It accounts for the natural abundance of all isotopes.

  • Exact Monoisotopic Mass: Used in High-Resolution Mass Spectrometry (HRMS). It is calculated using the mass of the most abundant isotope of each element.

The presence of the bromine atom in 3-Bromo-5-(cyclohexylmethoxy)pyridine introduces a distinct isotopic signature. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This nearly 1:1 ratio creates a characteristic doublet in mass spectrometry, serving as a built-in diagnostic tool for structural confirmation[3].

Quantitative Mass Data Summary
Isotope / Ion TargetTheoretical Mass (Da)Relative AbundanceAnalytical Significance
Monoisotopic Mass (⁷⁹Br) 269.0415100%Exact mass for the base C₁₂H₁₆BrNO formula.
Isotopic Mass (⁸¹Br) 271.0395~97.3%Confirms the presence of a single bromine atom.
[M+H]⁺ Target Ion (⁷⁹Br) 270.0488100%Primary target for positive-mode ESI-HRMS.
[M+H]⁺ Target Ion (⁸¹Br) 272.0468~97.3%Secondary target for positive-mode ESI-HRMS.
Average Molecular Weight 270.17 g/mol N/AUsed for bulk molarity and yield calculations.

Strategic Role in Drug Discovery

The molecular architecture of 3-Bromo-5-(cyclohexylmethoxy)pyridine is specifically engineered for modular drug design[1]:

  • The 3-Bromo Position: Acts as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows chemists to rapidly append diverse aryl or amine groups to explore structure-activity relationships (SAR).

  • The 5-Cyclohexylmethoxy Group: Imparts significant lipophilicity to the molecule. In the context of kinase inhibitors (such as PI3Kγ or FGFR4), this bulky, non-polar moiety is often designed to occupy deep, hydrophobic allosteric pockets within the enzyme, enhancing both binding affinity and target selectivity[4][5].

Analytical Workflow for Molecular Weight Verification

To verify the molecular weight and structure of this compound, a self-validating analytical workflow combining Liquid Chromatography (LC), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS) is employed.

AnalyticalWorkflow Prep Sample Preparation (1 mg/mL in MeOH, 0.1% FA) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI ESI+ Ionization (Pyridine Protonation -> [M+H]+) LC->ESI HRMS HRMS Orbitrap/TOF (Mass Accuracy < 5 ppm) ESI->HRMS Data Isotope Pattern Matching (1:1 Ratio for 79Br / 81Br) HRMS->Data Valid Molecular Weight Verification (m/z 270.0488 & 272.0468) Data->Valid

Figure 1: Self-validating LC-ESI-HRMS workflow for molecular weight and isotopic verification.

Experimental Protocols: Self-Validating Systems

A robust analytical protocol does not merely generate data; it must contain internal validation checkpoints to ensure accuracy. Below are the causality-driven methodologies for characterizing 3-Bromo-5-(cyclohexylmethoxy)pyridine[6].

Protocol A: LC-ESI-HRMS Determination

Objective: To confirm the exact monoisotopic mass and isotopic distribution of the compound.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The pyridine nitrogen is weakly basic (pKa ~5.2). The addition of 0.1% Formic Acid ensures the nitrogen is pre-protonated in solution, drastically increasing ionization efficiency in positive-ion mode (ESI+) and driving the formation of the [M+H]⁺ ion.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The cyclohexylmethoxy group makes the molecule highly lipophilic. A C18 stationary phase is required to retain the compound, while a steep organic gradient ensures it elutes sharply without peak tailing, separating it from any polar synthetic byproducts.

  • Mass Spectrometry Acquisition: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Set the mass range to m/z 100–500 and the resolution to ≥ 50,000.

    • Causality: High resolution is mandatory to differentiate the target mass (270.0488 Da) from isobaric background contaminants.

  • Validation Checkpoint: Analyze the resulting mass spectrum. The protocol is considered validated only if a doublet peak appears at m/z 270.0488 and 272.0468 with a relative intensity ratio of approximately 1:1. This confirms both the molecular weight and the presence of exactly one bromine atom.

Protocol B: Orthogonal Structural Validation via ¹H NMR

Objective: To verify the connectivity of the pyridine ring and the cyclohexylmethoxy substituent.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

    • Causality: CDCl₃ is chosen because the compound is highly soluble in it, and it lacks exchangeable protons that could obscure the aliphatic signals of the cyclohexyl ring.

  • Data Acquisition: Acquire a ¹H NMR spectrum at 400 MHz using a standard 30-degree pulse sequence with 16 scans.

  • Validation Checkpoint: The protocol is validated by integrating the proton signals. The spectrum must show exactly 16 protons:

    • Aromatic Region (~7.5 - 8.5 ppm): 3 distinct protons. The electron-withdrawing bromine and the basic nitrogen will significantly deshield these protons, placing them downfield.

    • Aliphatic Region (~3.8 - 4.0 ppm): 2 protons corresponding to the -O-CH₂- methylene bridge, deshielded by the adjacent oxygen.

    • Upfield Aliphatic Region (~1.0 - 2.0 ppm): 11 protons corresponding to the saturated cyclohexyl ring.

References

  • WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase. Google Patents.
  • 2-Bromo-5-(cyclohexylmethoxy)pyridine Safety Data Sheet. AK Scientific, Inc.
  • US11628162B2 - Methods of treating cancer with an FGFR inhibitor. Google Patents.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. BenchChem.

Sources

Exploratory

3-Bromo-5-(cyclohexylmethoxy)pyridine: A Bifunctional Scaffold for Advanced Molecular Design and Cross-Coupling Applications

Executive Summary In modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 3-Bromo-5-(cyclohexylmethoxy)pyridine is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 3-Bromo-5-(cyclohexylmethoxy)pyridine is a highly versatile, bifunctional intermediate. It combines the predictable reactivity of a halogenated heteroaromatic core with the lipophilic, sterically demanding profile of a cyclohexylmethoxy substituent. This technical guide explores the structural rationale, synthetic methodologies, and cross-coupling applications of this compound, providing researchers with actionable, self-validating protocols for its integration into pharmaceutical pipelines.

Structural & Physicochemical Profiling

The architectural design of 3-bromo-5-(cyclohexylmethoxy)pyridine offers two distinct functional domains:

  • The 3-Bromo-Pyridine Core: Acts as a robust electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring facilitates oxidative addition, though it requires specific ligand tuning to prevent catalyst poisoning.

  • The 5-Cyclohexylmethoxy Group: This bulky, non-polar moiety significantly increases the overall lipophilicity of the scaffold. In central nervous system (CNS) drug design, such cycloaliphatic groups are strategically employed to enhance blood-brain barrier (BBB) penetration and modulate binding kinetics in lipid-rich pockets of target proteins, such as phosphatidylinositol 3-kinases (PI3K) [1].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the scaffold, highlighting its suitability for fragment-based drug design (FBDD) and lead optimization.

PropertyValue (Calculated)Strategic Relevance
Molecular Formula C₁₂H₁₆BrNODefines reaction stoichiometry and mass spectrometric tracking.
Molecular Weight 270.17 g/mol Well within Lipinski's Rule of 5; optimal for further functionalization.
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity; favorable for membrane permeability and CNS exposure.
Hydrogen Bond Acceptors 2 (Pyridine N, Ether O)Facilitates hydrogen bonding with target kinase hinge regions or GPCRs.
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding.
Topological Polar Surface Area 22.1 ŲExcellent predictor for high oral bioavailability and BBB traversal.

Strategic Synthesis Pathways

The most efficient and scalable route to synthesize 3-bromo-5-(cyclohexylmethoxy)pyridine relies on the Williamson Ether Synthesis [2]. This approach utilizes commercially available 5-bromopyridin-3-ol and (bromomethyl)cyclohexane.

The reaction is driven by the deprotonation of the weakly acidic pyridinol using a carbonate base in a polar aprotic solvent, followed by an SN​2 nucleophilic attack on the primary alkyl halide.

Synthesis A 5-Bromopyridin-3-ol (Nucleophile Precursor) C Cs2CO3 / DMF / 90°C (Deprotonation & Solvation) A->C B (Bromomethyl)cyclohexane (Electrophile) B->C D Williamson Etherification (SN2 Displacement) C->D E 3-Bromo-5-(cyclohexylmethoxy)pyridine (Target Scaffold) D->E Yield >80%

Fig 1: Williamson ether synthesis workflow for 3-Bromo-5-(cyclohexylmethoxy)pyridine.

Application in Drug Discovery: Cross-Coupling Dynamics

Once synthesized, the primary utility of this scaffold lies in its ability to undergo Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .

Mechanistic Challenge: Halopyridines are notoriously difficult substrates. The basic pyridyl nitrogen can competitively coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. Furthermore, the electron-withdrawing nature of the pyridine ring can complicate the transmetalation step.

The Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), is critical [3]. SPhos accelerates the oxidative addition into the C-Br bond and sterically shields the palladium center, preventing off-target nitrogen coordination and promoting rapid reductive elimination to yield the desired biaryl product.

Suzuki A 3-Bromo-5-(cyclohexylmethoxy)pyridine C Oxidative Addition (Pd inserts into C-Br) A->C B Pd(0) / SPhos Catalyst (Active Species) B->C D Transmetalation (Arylboronic Acid + K3PO4) C->D Pd(II) Intermediate E Reductive Elimination D->E Diaryl-Pd(II) Complex E->B Pd(0) Regeneration F 5-Aryl-3-(cyclohexylmethoxy)pyridine (Lead Compound) E->F Product Release

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing the SPhos ligand.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring and causality for reagent selection.

Protocol 1: Synthesis of 3-Bromo-5-(cyclohexylmethoxy)pyridine via Williamson Etherification

Objective: To selectively alkylate the hydroxyl group of 5-bromopyridin-3-ol without inducing competitive ring-alkylation or elimination.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-bromopyridin-3-ol (1.0 equiv, 10 mmol) in anhydrous N,N -Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ ) (1.5 equiv, 15 mmol) to the stirring solution.

    • Causality: Cs2​CO3​ is selected over weaker bases like K2​CO3​ . The larger ionic radius of the cesium cation provides enhanced solubility in DMF and generates a highly reactive, "naked" phenoxide equivalent, accelerating the SN​2 displacement [2].

  • Alkylation: Dropwise, add (bromomethyl)cyclohexane (1.2 equiv, 12 mmol). Heat the reaction mixture to 90 °C for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.2 ) should be consumed, replaced by a less polar, UV-active product spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature. Quench with distilled water (5x volume of DMF) to precipitate the product and partition into Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) and brine (1x) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the target compound.

  • Validation Checkpoint 2 (LC-MS): Confirm product identity via LC-MS. Look for the characteristic bromine isotope pattern (M+ and M+2 peaks at ~270 and 272 m/z in a 1:1 ratio).

Protocol 2: Suzuki-Miyaura Cross-Coupling for Lead Derivatization

Objective: To couple 3-bromo-5-(cyclohexylmethoxy)pyridine with an arylboronic acid to generate a biaryl scaffold.

  • Catalyst Pre-activation: In a Schlenk tube under argon, combine Pd2​(dba)3​ (2 mol%) and SPhos (8 mol%).

    • Causality: The 1:4 Pd-to-ligand ratio ensures complete formation of the active monomeric L1​Pd(0) species, which is critical for overcoming the high activation energy required to insert into the electron-deficient pyridyl C-Br bond [3].

  • Reagent Addition: Add 3-bromo-5-(cyclohexylmethoxy)pyridine (1.0 equiv, 1 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3​PO4​ (2.0 equiv, 2 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Water (10:1, 0.1 M).

    • Causality: The biphasic system dissolves both the organic substrates (toluene) and the inorganic base (water), facilitating the crucial transmetalation step.

  • Reaction: Heat to 100 °C for 8 hours under vigorous stirring.

  • Validation Checkpoint 1 (Colorimetry/TLC): The reaction should transition from a dark red/purple (active Pd) to a black suspension (Pd black precipitation) upon completion. TLC will show the disappearance of the halopyridine.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium particulates. Extract the filtrate with Dichloromethane (DCM), dry, concentrate, and purify via silica gel chromatography.

References

  • Isoindolinone inhibitors of phosphatidylinositol 3-kinase Google P
  • Supramolecular Self-Assembly and Investigation of an Anthracene-linked [Pd2L4]4+ Cage ANU Student Journals
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands N
Foundational

Structural Elucidation of 3-Bromo-5-(cyclohexylmethoxy)pyridine: A Comprehensive ¹H NMR Guide

Executive Summary Accurate structural verification is the bedrock of robust drug development. 3-Bromo-5-(cyclohexylmethoxy)pyridine is a highly versatile heteroaromatic building block frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural verification is the bedrock of robust drug development. 3-Bromo-5-(cyclohexylmethoxy)pyridine is a highly versatile heteroaromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of[1]. For researchers and application scientists, mastering the ¹H Nuclear Magnetic Resonance (NMR) spectral interpretation of this molecule is critical. This whitepaper provides an in-depth, mechanistic breakdown of its ¹H NMR signature, coupled with a self-validating experimental protocol designed to ensure absolute data integrity.

Mechanistic Rationale of Chemical Shifts

Understanding an NMR spectrum requires moving beyond rote memorization and analyzing the electronic causality behind each chemical shift. The molecule is divided into two distinct electronic domains:

The Heteroaromatic Pyridine Core

The pyridine ring dominates the downfield region of the spectrum. The nitrogen atom is highly electronegative and withdraws electron density via both inductive (-I) and resonance (-R) effects, which strongly deshields the protons at the ortho positions [2].

  • Substitution Pattern & Coupling: The 3,5-disubstitution leaves protons at C-2, C-4, and C-6. Because these protons are meta to one another, they do not exhibit large ortho couplings ( 3J≈7−9 Hz). Instead, they display fine meta couplings ( 4J≈1.5−2.5 Hz).

  • Electronic Competing Effects: The C-3 bromine is weakly deactivating (inductive withdrawal), while the C-5 alkoxy group donates electron density via resonance (+R) but withdraws inductively. Consequently, H-2 and H-6 are the most deshielded (appearing >8.2 ppm), while H-4 sits slightly upfield due to its para relationship to the nitrogen atom.

The Cyclohexylmethoxy Substituent

The aliphatic side chain provides a complex, highly shielded signature.

  • Oxymethylene Deshielding: The methylene group (-O-CH₂-) is directly bonded to an electronegative oxygen atom, which deshields these protons, shifting their resonance to approximately 3.8 ppm [3]. Because it is adjacent to the cyclohexyl methine proton, it typically appears as a distinct doublet.

  • Cyclohexyl Ring Dynamics: The rigid chair conformation of the cyclohexyl ring splits the remaining 11 protons into distinct axial and equatorial environments. Anisotropic shielding effects cause the axial protons to resonate further upfield (~1.0–1.3 ppm) compared to their equatorial counterparts (~1.6–1.8 ppm).

Structural_NMR_Logic Molecule 3-Bromo-5-(cyclohexylmethoxy)pyridine Pyridine Pyridine Core (H2, H4, H6) Molecule->Pyridine Aliphatic Cyclohexylmethoxy (-O-CH2-Cy) Molecule->Aliphatic Arom_Signals Aromatic Region δ 7.3 - 8.4 ppm Pyridine->Arom_Signals N-Deshielding O_CH2_Signal Oxymethylene δ ~3.8 ppm Aliphatic->O_CH2_Signal -I Effect Cy_Signals Cyclohexyl Ring δ 1.0 - 1.9 ppm Aliphatic->Cy_Signals Shielding

Figure 1: Mechanistic mapping of structural domains to 1H NMR spectral regions.

Quantitative Signal Assignments

The following table synthesizes the expected quantitative data for 3-Bromo-5-(cyclohexylmethoxy)pyridine at 400 MHz in CDCl₃.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
H-2 & H-6 (Pyridine) 8.25 – 8.35m (overlapping dd)~1.5 – 2.52HStrong deshielding by adjacent electronegative nitrogen via inductive (-I) and resonance (-R) effects.
H-4 (Pyridine) 7.35 – 7.45dd / t~2.01HPara to nitrogen; experiences competing electronic effects from the C-3 bromine and C-5 alkoxy group.
-O-CH₂- 3.80 – 3.90d~6.02HDirect attachment to oxygen causes strong inductive deshielding. Couples to the cyclohexyl methine proton.
Cyclohexyl -CH- 1.75 – 1.85m-1HMethine proton at the ring junction; complex splitting due to multiple adjacent methylene protons.
Cyclohexyl -CH₂- 1.60 – 1.75m-4HEquatorial protons of the rigid chair conformation.
Cyclohexyl -CH₂- 1.10 – 1.30m-4HAxial protons, shifted upfield relative to equatorial counterparts due to anisotropic effects.
Cyclohexyl -CH₂- 1.00 – 1.10m-2HDistal axial protons (C-4 position of the cyclohexyl ring).

Standardized Experimental Protocol for ¹H NMR Acquisition

To guarantee reproducibility and trustworthiness, NMR acquisition must follow a strict, self-validating workflow. The causality behind each step is detailed below to ensure scientists understand why the protocol is designed this way.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is chosen because it lacks exchangeable protons (preventing solvent signal interference) and easily dissolves moderately polar heteroaromatics. TMS acts as an internal standard at exactly 0.00 ppm, providing an absolute calibration point for the chemical shift scale.

Step 2: Instrument Calibration (Tuning, Matching, and Shimming)
  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe to the ¹H frequency. Lock onto the deuterium signal of CDCl₃. Optimize the Z0–Z5 shims until the TMS peak line width at half-height is <0.5 Hz.

  • Causality: Shimming adjusts the magnetic field homogeneity. Poor shimming broadens peaks, which would obscure the critical 1.5–2.5 Hz meta-couplings of the pyridine protons, leading to a misinterpretation of the aromatic substitution pattern.

Step 3: Acquisition Parameters
  • Action: Utilize a standard 30-degree pulse program (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 to 64 scans depending on sample concentration.

  • Causality: A 30-degree pulse combined with a 1.5s relaxation delay ensures that all protons—particularly the slowly relaxing aromatic protons—fully return to thermal equilibrium between scans, allowing for perfectly quantitative integration.

Step 4: Processing & Self-Validation
  • Action: Apply a Fourier Transform (FT), followed by zero- and first-order phase correction. Apply a baseline correction (e.g., polynomial fit) before integrating the peaks.

  • Self-Validating Control: A protocol is only as reliable as its internal controls. To ensure a self-validating system, the integration values must be strictly normalized to the aromatic H-4 proton (set to 1.00). In a pure sample, the total integral must exactly equal 16.00 protons (3 aromatic, 2 oxymethylene, 11 cyclohexyl). Any deviation greater than 5% in the aliphatic region indicates incomplete reaction (e.g., unreacted cyclohexylmethanol) or solvent contamination, instantly flagging the sample for re-purification.

References

  • Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase (WO2011087776A1)
  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data (Hans Reich Collection) URL: [Link]

  • Title: Evaluation and Optimization of the Anti-Melanogenic Activity of 1-(2-Cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone Derivatives Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Exploratory

13C NMR analysis of 3-Bromo-5-(cyclohexylmethoxy)pyridine

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. Executive Summary In the development of targeted therapeutics, such as [1], functionalized pyridines serve as critic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Executive Summary

In the development of targeted therapeutics, such as [1], functionalized pyridines serve as critical pharmacophores. 3-Bromo-5-(cyclohexylmethoxy)pyridine is a highly versatile bifunctional building block. Its structural duality—combining a reactive carbon-halogen bond for cross-coupling with a lipophilic cyclohexyl ether for target binding—makes it invaluable in medicinal chemistry.

Accurate structural verification of this compound relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an authoritative breakdown of the 13C NMR acquisition protocols, the quantum mechanical causality behind its chemical shifts, and a self-validating framework for spectral interpretation.

Molecular Architecture & Electronic Environment

To master the 13C NMR spectrum of 3-Bromo-5-(cyclohexylmethoxy)pyridine, one must deconstruct the molecule into three distinct electronic domains:

  • The Electron-Deficient Pyridine Core: The nitrogen atom exerts a strong inductive withdrawing ( −I ) effect, generally deshielding the α and γ carbons.

  • The Halogenated C3 Position: Despite bromine's electronegativity, the C-Br carbon experiences anomalous shielding due to the Heavy Atom Effect .

  • The Alkoxy C5 Position: The synthesis of this ether typically proceeds via a Mitsunobu reaction utilizing [2] and cyclohexylmethanol. The resulting ether linkage donates electron density into the ring via resonance ( +M effect), drastically altering the local magnetic environment of the ortho and para carbons.

Shift_Logic Core 3-Bromo-5-(cyclohexylmethoxy)pyridine PyRing Pyridine Ring (Aromatic Region) Core->PyRing Ether Ether Linkage (Deshielded Aliphatic) Core->Ether Cyclo Cyclohexyl Ring (Aliphatic Region) Core->Cyclo C5 C5 (C-O) ~156 ppm PyRing->C5 C3 C3 (C-Br) ~120 ppm PyRing->C3 CH2O -O-CH2- ~74 ppm Ether->CH2O CyCH Cy-CH (C1') ~37 ppm Cyclo->CyCH

Fig 1. Structural domains and their corresponding key 13C NMR chemical shift assignments.

Self-Validating Experimental Protocol

To guarantee absolute data integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, ensuring that artifacts are eliminated and quaternary carbons are accurately resolved.

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High analyte concentration is mandatory for 13C NMR due to the isotope's low natural abundance (1.1%) and low gyromagnetic ratio. TMS provides a reliable 0.0 ppm internal calibration point, while CDCl3​ provides the necessary deuterium lock signal.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the broadband (BBO) probe to the 13C frequency ( ∼100 MHz ). Perform rigorous gradient shimming on the 2H lock signal.

  • Causality: Precise probe tuning maximizes the signal-to-noise ratio (SNR). Shimming ensures uniform magnetic field ( B0​ ) homogeneity, preventing peak broadening and ensuring sharp, integrable resonances.

Step 3: Data Acquisition Parameters

  • Action: Execute a standard 1D 13C{1H} pulse sequence (zgpg30) with WALTZ-16 composite pulse decoupling. Set the relaxation delay ( D1​ ) to ≥2.5 seconds and Number of Scans (NS) to 1024.

  • Causality: Quaternary carbons (C3-Br, C5-O) lack directly attached protons, drastically reducing their dipole-dipole relaxation efficiency. A prolonged D1​ ensures complete spin-lattice relaxation ( T1​ ) before the next pulse, preventing artificial signal attenuation.

Step 4: Validation via DEPT-135

  • Action: Run a subsequent Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

  • Causality: This acts as the internal system control. Quaternary carbons will disappear, CH groups will phase positive (up), and CH2​ groups will phase negative (down), definitively validating the peak assignments.

NMR_Workflow A 1. Sample Preparation (40 mg in 0.6 mL CDCl3) B 2. Shimming & Tuning (Optimize Z-axis, Match/Tune Probe) A->B C 3. Data Acquisition (13C{1H} CPD, D1=2.5s, NS=1024) B->C D 4. DEPT-135 Validation (Differentiate C, CH, CH2) C->D E 5. Spectral Analysis (Peak Picking & Causality Mapping) D->E

Fig 2. 13C NMR acquisition and processing workflow for halogenated pyridines.

Spectral Analysis & Chemical Shift Assignment

The table below summarizes the quantitative data for 3-Bromo-5-(cyclohexylmethoxy)pyridine. The conformational dynamics of the cyclohexyl moiety significantly influence the aliphatic shieldings, a phenomenon well-documented in classic [3].

Carbon PositionPredicted Shift ( δ , ppm)DEPT-135 PhaseElectronic/Structural Causality
C5 (Py-O) 155.8 Null (C)Strong inductive deshielding ( −I ) by the highly electronegative oxygen atom.
C2 (Py-H) 143.5 Positive (CH)Proximity to the electronegative pyridine nitrogen causes strong deshielding.
C6 (Py-H) 136.2 Positive (CH)Deshielded by nitrogen, but partially shielded by the +M resonance of the alkoxy group.
C4 (Py-H) 123.1 Positive (CH)Ortho to the alkoxy group; heavily shielded by resonance electron donation ( +M ).
C3 (Py-Br) 120.5 Null (C)Heavy Atom Effect: Spin-orbit coupling from bromine induces strong diamagnetic shielding.
C1'' (-OCH2-) 74.2 Negative (CH2)Direct attachment to oxygen causes strong aliphatic deshielding.
C1' (Cy-CH) 37.5 Positive (CH)Branching point of the cyclohexyl ring; standard methine resonance.
C2', C6' (Cy) 29.8 Negative (CH2) β -effect from the methoxy linkage.
C4' (Cy) 25.8 Negative (CH2) γ -effect and standard alicyclic resonance.
C3', C5' (Cy) 25.4 Negative (CH2)Standard alicyclic resonance.

Mechanistic Insights & Troubleshooting

Even with rigorous protocols, spectral artifacts can arise. Understanding the physical chemistry behind these anomalies is critical for a Senior Application Scientist.

  • Missing or Weak Quaternary Peaks (C3, C5):

    • Causality: Insufficient spin-lattice relaxation time ( T1​ ) or low Nuclear Overhauser Effect (NOE) enhancement. Because C3 and C5 lack attached protons, they cannot efficiently transfer magnetization via dipole-dipole interactions.

    • Resolution: Increase the relaxation delay ( D1​ ) to 3–5 seconds. If the sample is dilute, add a paramagnetic relaxation agent such as Chromium(III) acetylacetonate ( Cr(acac)3​ ) to artificially shorten the T1​ of quaternary carbons.

  • Peak Broadening in the Pyridine Core:

    • Causality: Quadrupolar relaxation from the adjacent 14N nucleus (spin I=1 ). While more commonly observed in 1H NMR, it can occasionally broaden C2 and C6 signals in specific solvent environments due to intermediate exchange rates.

    • Resolution: Acquire the spectrum at an elevated temperature (e.g., 323 K ) to increase molecular tumbling rates, effectively averaging out the quadrupolar interactions.

Conclusion

The 13C NMR analysis of 3-Bromo-5-(cyclohexylmethoxy)pyridine is a masterclass in observing competing electronic effects. The spectrum perfectly illustrates the tension between the inductive withdrawing effects of heteroatoms and the mesomeric donation of alkoxy groups, juxtaposed against the quantum mechanical heavy atom effect of bromine. By adhering to the self-validating DEPT-135 protocols outlined above, researchers can ensure absolute stereochemical and regiochemical confidence before advancing this building block into complex cross-coupling cascades.

References

  • Source: World Intellectual Property Organization (WIPO)
  • 13C Nuclear magnetic resonance studies. XII. Conformational effects on 13C shieldings in alicyclic oxygenated compounds Source: Canadian Journal of Chemistry URL:[Link]

Foundational

A Comprehensive Technical Guide to the Synthetic Utility of 3,5-Dibromopyridine

Introduction: The Strategic Importance of the 3,5-Disubstituted Pyridine Scaffold The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3,5-Disubstituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in a vast array of bioactive natural products and synthetic molecules. Among the various substitution patterns, the 3,5-disubstituted pyridine motif presents a particularly interesting and valuable structural element. The arrangement of substituents at these positions allows for the creation of molecules with specific spatial orientations and electronic distributions, which are crucial for modulating interactions with biological targets or for tuning the properties of functional materials.

3,5-Dibromopyridine has emerged as a versatile and highly valuable starting material for accessing this important class of compounds. Its two bromine atoms, of equal reactivity in a symmetric environment, can be selectively or sequentially functionalized through a variety of modern synthetic methodologies. This guide provides an in-depth exploration of the key synthetic pathways starting from 3,5-dibromopyridine, offering insights into the underlying principles and practical guidance for researchers in drug discovery and chemical development. The synthesis of 3,5-dibromopyridine itself is typically achieved through the direct bromination of pyridine, a reaction that has been known for a considerable time and optimized for large-scale production[1]. One common method involves heating pyridine with bromine in the presence of sulfuric acid and thionyl chloride[2].

Core Synthetic Transformations of 3,5-Dibromopyridine

The synthetic utility of 3,5-dibromopyridine is primarily centered around two major classes of reactions: halogen-metal exchange and palladium-catalyzed cross-coupling reactions. These transformations provide access to a wide range of derivatives with diverse functionalities.

Halogen-Metal Exchange: A Gateway to Diverse Functionalization

Halogen-metal exchange is a powerful technique for converting the relatively unreactive carbon-bromine bonds of 3,5-dibromopyridine into highly nucleophilic carbon-metal bonds. This transformation is typically achieved using organolithium reagents or by forming Grignard reagents. The resulting organometallic intermediates can then be reacted with a wide variety of electrophiles to introduce new functional groups.

A critical aspect of this chemistry is the ability to achieve selective mono-functionalization. The choice of solvent and concentration can significantly influence the selectivity of the monolithiation of dibromopyridines[3]. For 3,5-dibromopyridine, the generation of 3-bromo-5-lithiopyridine can be achieved under carefully controlled conditions, typically at low temperatures, to prevent side reactions and disubstitution.

Generalized Protocol for Monolithiation and Electrophilic Quench:

  • Dissolve 3,5-dibromopyridine in an anhydrous, aprotic solvent (e.g., THF, toluene, or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add one equivalent of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium).

  • Stir the reaction mixture at low temperature for a specified time to allow for complete halogen-lithium exchange.

  • Add the desired electrophile and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform a standard aqueous work-up and purify the product by chromatography.

Table 1: Examples of Halogen-Metal Exchange and Subsequent Reactions

ElectrophileReagent/ConditionsProductYield (%)Reference
B(OiPr)₃n-BuLi, THF/Toluene, -78 °C to rt3-Bromo-5-(dihydroxyboryl)pyridine87[4]
DMFi-PrMgCl·LiCl, THF, -15 °C3-Bromo-5-formylpyridine85[5]
I₂n-BuLi/TMEDA, THF/n-hexane, rt3,5-Dibromo-4-iodopyridine8[6]
PhCHOi-PrMgCl, THF, -40 °C(3-Bromopyridin-5-yl)(phenyl)methanolN/A[7]

Note: Yields are for the specific examples cited and may vary.

Caption: Halogen-metal exchange pathway.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of halo-pyridines[8]. 3,5-Dibromopyridine is an excellent substrate for these reactions, allowing for the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity[9].

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide[10]. For 3,5-dibromopyridine, this reaction can be controlled to achieve either mono- or di-substitution by tuning the stoichiometry of the boronic acid and the reaction conditions.

Causality in Experimental Choices: The choice of palladium source, ligand, and base is critical for a successful Suzuki coupling.

  • Palladium Source: Pd(PPh₃)₄ and Pd(OAc)₂ are common choices. Pd(PPh₃)₄ is a pre-formed Pd(0) complex, while Pd(OAc)₂ requires in-situ reduction, often by a phosphine ligand.

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For dihalopyridines, bulky, electron-rich phosphine ligands can be beneficial[11].

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried flask, add 3,5-dibromopyridine, the boronic acid or ester, the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Table 2: Examples of Suzuki-Miyaura Coupling with 3,5-Dibromopyridine

Boronic Acid/EsterCatalyst/LigandBaseSolventProductYield (%)Reference
4-Ethoxycarbonylphenylboronic acidPd(PPh₃)₄Cs₂CO₃EtOHPyridine-3,5-bis(phenyl-4-carboxylic acid) ethyl ester56[12]
Phenylboronic acidPd(OAc)₂/DPPFCs₂CO₃Dioxane/H₂O3-Bromo-5-phenylpyridineN/A[13]
(E)-1-Penten-1-ylboronic acid pinacol esterAPhos Pd G3Cs₂CO₃Dioxane/H₂O3-Bromo-5-((E)-pent-1-en-1-yl)pyridineN/A[7]

Note: N/A indicates the yield was not explicitly reported for this specific substrate in the cited reference but is representative of the transformation.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The Stille coupling utilizes organostannane reagents to form C-C bonds with organic halides[14][15]. While organotin compounds are toxic, they are often tolerant of a wide range of functional groups and are stable to air and moisture[15]. Similar to the Suzuki coupling, regioselectivity can be achieved in the Stille coupling of 3,5-dibromopyridine[16].

Generalized Protocol for Stille Coupling:

  • Combine 3,5-dibromopyridine, the organostannane, the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a ligand (if necessary) in a suitable solvent (e.g., toluene, THF, or DMF) under an inert atmosphere.

  • Heat the reaction mixture until the reaction is complete.

  • Upon completion, the reaction is worked up, often involving a fluoride wash to remove tin byproducts, followed by purification.

Table 3: Representative Stille Coupling of Dihalopyridines

OrganostannaneCatalystAdditiveSolventProductYield (%)Reference
Aryl/Vinyl StannanesPd(PPh₃)₄CuIToluene3-Aryl/Vinyl-5-bromopyridineGood to Excellent[16]

Note: The reference describes this transformation for 3,5-dibromo-2-pyrone, but the principle is directly applicable to 3,5-dibromopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry[17][18][19]. This reaction allows for the coupling of 3,5-dibromopyridine with a wide variety of primary and secondary amines.

Trustworthiness of the Protocol: The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of ligand and base.

  • Ligands: Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) are often essential for achieving high yields, especially with less reactive aryl chlorides or when coupling challenging amine substrates[11].

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly employed.

Generalized Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine 3,5-dibromopyridine, the amine, the palladium precatalyst, the ligand, and the base in a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product.

Table 4: Representative Buchwald-Hartwig Amination of Bromopyridines

AmineCatalyst/LigandBaseSolventProductYield (%)Reference
Various primary and secondary aminesPd₂(dba)₃ / XPhosNaOtBuTolueneN-substituted 5-bromo-3-aminopyridineVaries[20][21]

Note: The references provide general protocols for the amination of bromopyridines, which are applicable to 3,5-dibromopyridine.

Caption: Buchwald-Hartwig amination workflow.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides, providing a straightforward route to substituted alkynes[22][23]. This reaction is highly valuable for introducing rigid alkynyl linkers into molecular scaffolds.

Generalized Protocol for Sonogashira Coupling:

  • To a solution of 3,5-dibromopyridine in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) cocatalyst (typically CuI), and a base (often an amine which can also serve as the solvent).

  • Stir the reaction under an inert atmosphere at room temperature or with gentle heating until completion.

  • Perform an aqueous work-up and purify the product, often by column chromatography.

Table 5: Example of Sonogashira Coupling with 3,5-Dibromopyridine

AlkyneCatalyst/Co-catalystBaseSolventProductYield (%)Reference
PropynePd(PPh₃)₄ / CuIEt₃NNMP3-Bromo-5-(prop-1-yn-1-yl)pyridine82-85[24]

Note: This reaction is a key step in the synthesis of Tirasemtiv.

Conclusion

3,5-Dibromopyridine is a readily available and highly versatile building block for the synthesis of a wide array of 3,5-disubstituted pyridines. Through strategic application of halogen-metal exchange and various palladium-catalyzed cross-coupling reactions, researchers can selectively and efficiently introduce a diverse range of functional groups. The ability to control mono- versus di-functionalization, often by simple modulation of reaction conditions, further enhances its synthetic utility. This guide has provided an overview of the core synthetic pathways, emphasizing the mechanistic rationale behind experimental choices and offering practical protocols to empower researchers in their pursuit of novel molecules for drug discovery and materials science.

References

Sources

Exploratory

Precursors and Synthetic Routes for 3-Bromo-5-(cyclohexylmethoxy)pyridine: A Technical Guide for Process Chemists

Executive Summary The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK and PI3K inhibitors)[1]. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK and PI3K inhibitors)[1]. 3-Bromo-5-(cyclohexylmethoxy)pyridine is a strategic intermediate; the bromine atom serves as an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the cyclohexylmethoxy group modulates lipophilicity and steric bulk. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for constructing the critical C–O ether linkage, comparing Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu etherification pathways.

Retrosynthetic Analysis & Route Selection

The structural core of 3-bromo-5-(cyclohexylmethoxy)pyridine necessitates the formation of an aryl ether bond. Retrosynthetic disconnection of this C–O bond reveals two primary, highly reliable synthetic pathways:

  • Pathway A (SNAr): Disconnection to a dihalopyridine electrophile and an alkoxide nucleophile.

  • Pathway B (Mitsunobu): Disconnection to a pyridinol nucleophile/acid and an aliphatic alcohol.

Retrosynthesis cluster_0 Pathway A: SNAr cluster_1 Pathway B: Mitsunobu Target 3-Bromo-5-(cyclohexylmethoxy)pyridine PrecursorA1 3-Bromo-5-fluoropyridine (Electrophile) Target->PrecursorA1 C-O Bond Disconnection PrecursorA2 Cyclohexylmethanol (Nucleophile) Target->PrecursorA2 PrecursorB1 3-Bromo-5-hydroxypyridine (Nucleophile/Acid) Target->PrecursorB1 C-O Bond Disconnection PrecursorB2 Cyclohexylmethanol (Electrophile/Alcohol) Target->PrecursorB2

Retrosynthetic analysis detailing SNAr and Mitsunobu routes.

Precursor Profiling and Quantitative Comparison

Selecting the correct pyridine precursor dictates the reaction conditions, yield, and impurity profile. Table 1 summarizes the physicochemical and reactivity profiles of the three most common precursors for this scaffold.

Table 1: Comparative Analysis of Pyridine Precursors

PrecursorReaction PathwayReactivity ProfileRegioselectivity RiskCost / Availability
3,5-Dibromopyridine SNArLow (Requires harsh conditions/strong bases)Moderate (Statistical mixture of mono/di-substitution)Low cost, highly available
3-Bromo-5-fluoropyridine SNArHigh (Fluorine strongly activates the ring)Excellent (F is selectively displaced over Br)Moderate cost
3-Bromo-5-hydroxypyridine Mitsunobu / WilliamsonHigh (Excellent nucleophile under Mitsunobu conditions)Low (O-alkylation strongly favored over N-alkylation here)Moderate cost

Mechanistic Causality in Route Selection

As an application scientist, choosing between Pathway A and Pathway B requires understanding the underlying physical organic chemistry.

Why 3-Bromo-5-fluoropyridine is the Superior SNAr Electrophile

In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate, not the departure of the leaving group[2]. Therefore, the reactivity order of halogens is F > Cl > Br > I . The high electronegativity of the fluorine atom at the 5-position strongly withdraws electron density via induction, dramatically lowering the LUMO of the pyridine ring and stabilizing the negative charge in the transition state[2]. Consequently, reacting 3-bromo-5-fluoropyridine with the sodium alkoxide of cyclohexylmethanol allows for exclusive displacement of the fluorine atom at mild temperatures, leaving the 3-bromo position intact for downstream cross-coupling.

SNAr_Mechanism SM 3-Bromo-5-fluoropyridine + Alkoxide Attack Nucleophilic Attack at C5 SM->Attack Meisenheimer Meisenheimer Complex (Stabilized by F & N) Attack->Meisenheimer Elimination Fluoride Elimination Meisenheimer->Elimination Product Product + F- Elimination->Product

Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer intermediate.

Why Mitsunobu is Preferred for 3-Bromo-5-hydroxypyridine

If starting from 3-bromo-5-hydroxypyridine, one could theoretically use a Williamson ether synthesis (using cyclohexylmethyl bromide and a base). However, pyridinols exist in tautomeric equilibrium with pyridones. Strong basic conditions can lead to competing N-alkylation. The Mitsunobu reaction completely circumvents this issue. By utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the reaction proceeds under mild, neutral conditions, driving exclusive O-alkylation driven by the formation of the highly stable triphenylphosphine oxide byproduct[3][4].

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and specific workup rationales.

Protocol A: SNAr via 3-Bromo-5-fluoropyridine

Rationale: Sodium hydride is used to quantitatively generate the alkoxide of cyclohexylmethanol, preventing unreacted alcohol from complicating purification.

  • Alkoxide Generation: To an oven-dried, nitrogen-purged round-bottom flask, add Cyclohexylmethanol (1.2 equiv, 12 mmol) and anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv, 13 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Dissolve 3-Bromo-5-fluoropyridine (1.0 equiv, 10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the alkoxide solution.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor by LC-MS; the mass of the starting material (m/z 176/178) should cleanly convert to the product mass (m/z 270/272).

  • Quench & Workup: Quench the reaction by slow addition of saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Mitsunobu Etherification

Rationale: The order of addition is critical. DIAD must be added last to the pre-formed complex of the alcohol, phenol, and phosphine to prevent premature reduction of the azodicarboxylate.

  • Reagent Assembly: To an oven-dried flask under argon, add 3-Bromo-5-hydroxypyridine (1.0 equiv, 10 mmol)[4], Cyclohexylmethanol (1.1 equiv, 11 mmol), and Triphenylphosphine (1.5 equiv, 15 mmol) in anhydrous THF (40 mL).

  • Activation: Cool the stirring mixture to 0 °C.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol) dropwise over 15 minutes[4]. The solution will typically turn a pale yellow color.

  • Reaction Execution: Allow the mixture to warm to ambient temperature and stir overnight (approx. 16 hours)[4]. Self-Validation: TLC (30% EtOAc in Hexanes) should show the disappearance of the highly polar pyridinol spot.

  • Workup: Concentrate the reaction mixture directly in vacuo.

  • Purification: To precipitate the bulk of the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1) and filter. Purify the concentrated filtrate via flash chromatography.

Analytical Validation

To confirm the structural integrity of the synthesized 3-bromo-5-(cyclohexylmethoxy)pyridine, the following spectroscopic benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic downfield pyridine protons. The C2 and C6 protons will appear as distinct doublets or fine multiplets around 8.2–8.3 ppm. The C4 proton will appear around 7.4 ppm. The critical diagnostic peak is the -OCH₂- doublet around 3.8 ppm, integrating to 2 protons, confirming the ether linkage.

  • LC-MS (ESI+): The mass spectrum must display a distinct 1:1 isotopic doublet at m/z 270.0 and 272.0 [M+H]⁺, confirming the presence of the single bromine isotope pattern (⁷⁹Br and ⁸¹Br).

Sources

Foundational

Strategic Application of 3-Bromo-5-(cyclohexylmethoxy)pyridine in Target-Directed Drug Discovery

Executive Summary: The Privileged Scaffold In modern drug discovery, the selection of intermediate building blocks dictates both the efficiency of high-throughput library generation and the pharmacokinetic viability of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In modern drug discovery, the selection of intermediate building blocks dictates both the efficiency of high-throughput library generation and the pharmacokinetic viability of the final drug candidates. 3-Bromo-5-(cyclohexylmethoxy)pyridine is a highly versatile, bifunctional scaffold. It combines a reactive electrophilic handle with a lipophilic, sterically demanding vector attached to a biologically privileged pyridine core. This technical whitepaper details the structural rationale, synthetic methodologies, and screening applications of this molecule, specifically highlighting its validated role in the development of[1].

Structural Rationale and Target Engagement

The architecture of 3-bromo-5-(cyclohexylmethoxy)pyridine is specifically engineered for late-stage diversification and optimal target binding:

  • The Pyridine Core: Acts as a bioisostere for benzene. The nitrogen atom serves as a critical hydrogen-bond acceptor, frequently engaging the hinge region of kinase ATP-binding pockets. Furthermore, it lowers the overall lipophilicity compared to a phenyl ring, improving aqueous solubility.

  • The 5-(Cyclohexylmethoxy) Moiety: This bulky, aliphatic ether projects into deep, hydrophobic specificity pockets adjacent to the primary binding site. In the context of lipid kinases like PI3Kγ, this group enhances isoform selectivity by exploiting the unique hydrophobic topography of the catalytic subunit[1].

  • The 3-Bromo Handle: Bromine is an ideal leaving group for palladium-catalyzed cross-coupling. It is less reactive than iodine (providing better shelf stability) but significantly more reactive than chlorine, ensuring rapid turnover in library synthesis.

Experimental Workflows & Self-Validating Protocols

To effectively utilize this scaffold in a drug discovery screening campaign, robust and reproducible chemistry must be employed. Below is the validated workflow from raw precursor to screening library.

Workflow SM 3-Bromo-5-hydroxypyridine + (Bromomethyl)cyclohexane Reaction SN2 Alkylation (K2CO3, DMF, 80°C) SM->Reaction Core 3-Bromo-5-(cyclohexylmethoxy)pyridine (Core Building Block) Reaction->Core Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Library Targeted Drug Library (e.g., PI3Kγ Inhibitors) Coupling->Library

Workflow from raw precursors to targeted drug library generation via palladium catalysis.

Protocol A: Scalable Synthesis of the Core Building Block

To utilize this scaffold, it must first be synthesized with high purity. The most robust method is the O-alkylation of [2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-bromo-5-hydroxypyridine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol (pKa ~8.5) to form a highly nucleophilic phenoxide. DMF, a polar aprotic solvent, poorly solvates the phenoxide anion, drastically increasing its nucleophilicity.

  • Alkylation: Add (bromomethyl)cyclohexane (1.1 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

    • Causality: The primary bromide undergoes a clean Sₙ2 displacement. The elevated temperature is required to overcome the steric hindrance of the bulky cyclohexyl ring.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Quality Control:

    • TLC: Confirm the complete disappearance of the polar phenolic starting material.

    • LC-MS: The system is validated when the mass spectrum shows the appearance of the [M+H]⁺ ion at m/z 270.0 and 272.0. The strict 1:1 isotopic ratio confirms the retention of the critical bromine atom.

Protocol B: High-Throughput Library Generation (Suzuki-Miyaura)

Once synthesized, the building block is subjected to parallel cross-coupling to generate a screening library[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well reaction block, dispense 3-bromo-5-(cyclohexylmethoxy)pyridine (1.0 eq) and a diverse array of aryl/heteroaryl boronic acids (1.2 eq) into individual wells.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous Na₂CO₃ (2.0 M, 3.0 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand suppresses competitive dehalogenation and accelerates the rate-limiting reductive elimination step. Na₂CO₃ forms the highly reactive boronate ate-complex, facilitating rapid transmetalation.

  • Solvent & Heating: Suspend in 1,4-Dioxane. Seal the block and heat at 90°C for 4 hours.

  • Self-Validating Quality Control:

    • UPLC-MS: The protocol is self-validating if >85% of the wells show complete consumption of the m/z 270/272 peak and the emergence of the calculated product masses. Wells failing this metric are automatically flagged and excluded from the biological screening queue.

Application in Biological Screening: PI3Kγ Inhibition

The resulting library is directly applicable to phenotypic and target-based screening. Isoindolinone derivatives synthesized from this core have demonstrated profound efficacy in inhibiting PI3Kγ[1]. PI3Kγ is unique among Class I PI3Ks because it is regulated by G protein-coupled receptors (GPCRs) rather than receptor tyrosine kinases, making it a critical node in inflammation and mast cell function[3].

PI3K_Pathway GPCR GPCR Activation PI3KG PI3Kγ Catalytic Subunit GPCR->PI3KG PIP3 PIP3 Generation PI3KG->PIP3 AKT AKT Phosphorylation PIP3->AKT INFLAM Inflammation & Mast Cell Activation AKT->INFLAM INHIB Isoindolinone Inhibitor (3-Br-5-CHMP Derived) INHIB->PI3KG

PI3Kγ signaling cascade and targeted intervention by 3-Br-5-CHMP-derived inhibitors.

By blocking the conversion of PIP2 to PIP3, these targeted inhibitors halt the downstream phosphorylation of AKT, effectively downregulating mast cell degranulation and broader autoimmune responses[3].

Quantitative Data Summary

To assist medicinal chemists in calculating ligand efficiency (LE) and lipophilic efficiency (LipE) during screening, the core physicochemical parameters of the building block are summarized below.

Table 1: Physicochemical Profile and Screening Metrics

PropertyValueCausality / Impact on Screening
Molecular Weight 270.17 g/mol Optimal fragment size; allows the addition of complex heterocycles while keeping final drug MW < 500 Da (Lipinski compliance).
Estimated cLogP ~3.5High lipophilicity driven by the cyclohexyl group; specifically targets hydrophobic specificity pockets in lipid kinases.
Halogen Handle Bromine (C3)Enables rapid, high-yielding Pd-catalyzed diversification (Suzuki/Buchwald) for high-throughput library generation.
H-Bond Acceptors 2 (Pyridine N, Ether O)Facilitates critical hydrogen-bonding interactions within the kinase hinge region.
H-Bond Donors 0Prevents non-specific binding and maintains high membrane permeability across the blood-brain barrier (BBB).

References

  • Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase (Patent No. WO2011087776A1)
  • Title: 3-Bromo-5-hydroxypyridine (CAS No: 74115-13-2) Product Specifications Source: Pharmaffiliates URL: [Link]

Sources

Exploratory

The Pyridine Scaffold in Medicinal Chemistry: Pharmacophore Dynamics and Advanced Synthetic Protocols

Executive Summary As a Senior Application Scientist overseeing late-stage lead diversification, I frequently encounter the pyridine ring as a cornerstone of modern drug design. Pyridine is a privileged azaheterocycle tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing late-stage lead diversification, I frequently encounter the pyridine ring as a cornerstone of modern drug design. Pyridine is a privileged azaheterocycle that fundamentally alters the physicochemical and pharmacokinetic profile of a drug candidate. This technical guide explores the causal relationship between pyridine’s electronic properties and its clinical efficacy, analyzes recent FDA approval trends, and provides a self-validating, step-by-step methodology for synthesizing complex pyridine derivatives via chemoselective Suzuki-Miyaura cross-coupling.

The Pharmacophore Dynamics of Pyridine

The ubiquitous nature of pyridine in medicinal chemistry is not coincidental; it is driven by precise electronic and structural properties that solve common drug development bottlenecks:

  • Aqueous Solubility & pKa: Pyridine possesses a weak basicity (pKa ~5.2), allowing it to exist in an equilibrium of protonated and unprotonated states at physiological pH. This drastically improves the aqueous solubility of otherwise lipophilic drug candidates[1].

  • Target Engagement: The nitrogen atom's lone pair serves as a potent, directional hydrogen bond acceptor, enabling highly specific interactions with target proteins, particularly the hinge regions of kinases[2].

  • Metabolic Stability: Compared to a standard phenyl ring, the electron-deficient nature of the pyridine π -system provides enhanced metabolic stability. It is highly resistant to cytochrome P450-mediated oxidative degradation, thereby extending the drug's half-life[2].

Clinical Landscape: FDA-Approved Pyridine Therapeutics

A comprehensive analysis of US FDA-approved small molecules between 2014 and 2023 underscores the dominance of this scaffold. Over this decade, 54 drugs containing a pyridine ring were approved[2],[3]. The oncology sector represents the largest application, utilizing the scaffold for kinase inhibition, followed closely by central nervous system (CNS) therapeutics[2],[3].

Table 1: Clinical Landscape of FDA-Approved Pyridine Therapeutics (2014–2023)
Therapeutic CategoryPrevalenceRepresentative DrugsPharmacophore Function / Rationale
Oncology 33% (18 drugs)Sorafenib, Abiraterone, VismodegibActs as a kinase hinge-binder (H-bond acceptor); provides metabolic resistance against CYP450 oxidation compared to phenyl analogs[2],[4].
Central Nervous System 20% (11 drugs)Nimopidine (Dihydropyridine)Modulates lipophilicity (logP) and pKa to optimize blood-brain barrier (BBB) penetration[2],[1].
Rare Conditions 11% (6 drugs)EnasidenibCoordinates with mutant IDH2 enzyme active sites; enhances aqueous solubility[2],[1].
Infectious Diseases <10%Delafloxacin, IsoniazidFacilitates target enzyme coordination and disrupts bacterial cell wall synthesis[2],[1].

Advanced Synthetic Methodologies: Overcoming Cross-Coupling Bottlenecks

In my experience optimizing cross-coupling workflows, synthesizing 4-arylpyridine active pharmaceutical ingredients (APIs) presents specific challenges. A critical failure mode is the generation of phenylated impurities. When utilizing traditional phosphine ligands (e.g., PPh 3​ ), an unwanted side reaction occurs where the phenyl group from the phosphorus atom transfers to the palladium center, resulting in a phenylated pyridine byproduct[5],[6]. According to ICH Q3A guidelines, impurities exceeding 0.10% must be structurally determined, making this a severe regulatory hurdle[6].

To suppress this, modern protocols leverage specific base and solvent combinations (such as Cs 2​ CO 3​ in a CPME/H 2​ O biphasic system) to accelerate the desired transmetalation step. This effectively outcompetes the parasitic ligand-transfer pathway, yielding >97% of the target product with undetectable byproducts[6].

Furthermore, when utilizing bifunctional building blocks like 2-bromo-6-(bromomethyl)pyridine, achieving chemoselectivity is paramount. The substrate possesses two distinct electrophilic sites: an sp 2 -hybridized C-Br bond on the pyridine ring and an sp 3 -hybridized benzylic-type C-Br bond[7]. The protocol below is designed to selectively activate the aryl bromide while preserving the bromomethyl group.

Mechanistic Workflow: Palladium-Catalyzed Cross-Coupling

SuzukiCycle Pd0 Pd(0) Active Catalyst (14-electron species) OxAdd Oxidative Addition (Insertion into Pyridine C-Br) Pd0->OxAdd Aryl Halide Addition PdII Pd(II) Intermediate (Pyridine-Pd-Br) OxAdd->PdII Transmet Transmetalation (Aryl-Boronic Acid + Base) PdII->Transmet Base Activation PdII_Aryl Pd(II) Diaryl Complex (Pyridine-Pd-Aryl) Transmet->PdII_Aryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyridine Derivative RedElim->Product Product Release

Mechanistic workflow of the palladium-catalyzed Suzuki-Miyaura cross-coupling for pyridines.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C(sp 2 )-Br position of 2-bromo-6-(bromomethyl)pyridine while preserving the reactive C(sp 3 )-Br group for downstream functionalization[7].

Step 1: Reagent Preparation & Solvent Degassing

  • Action: Dissolve 2-bromo-6-(bromomethyl)pyridine (1.0 eq) and the target arylboronic acid (1.2 eq) in a 4:1 (v/v) mixture of 1,4-Dioxane and water. Sparge the solution with Argon for 15 minutes prior to catalyst addition[7].

  • Causality: Palladium(0) is highly susceptible to oxidation by dissolved O 2​ , which converts it into catalytically dead Pd(II) oxides. Water is essential to dissolve the basic activator and facilitate the formation of the reactive boronate complex[8].

  • Self-Validation Check: The solution must remain clear. Immediate black precipitation upon catalyst addition indicates oxygen contamination (formation of inactive "Palladium black"), signaling a failed degassing step.

Step 2: Catalyst and Base Introduction

  • Action: Add Pd(PPh 3​ ) 4​ (2-5 mol%) and K 3​ PO 4​ (2.0 eq) under a positive Argon stream[7].

  • Causality: K 3​ PO 4​ is specifically chosen as a mild base. Stronger bases (e.g., NaOH) would induce unwanted nucleophilic substitution or hydrolysis of the sensitive bromomethyl group[7]. The tetrakis catalyst provides a stable 18-electron precatalyst that dissociates in situ into the active 14-electron Pd(0) species.

  • Self-Validation Check: The reaction mixture will transition to a pale yellow/orange hue, confirming the successful dissociation and formation of the active Pd(0) complex in solution.

Step 3: Thermal Activation & Kinetic Monitoring

  • Action: Heat the sealed vessel to 80°C for 4-6 hours. Monitor the reaction kinetics via HPLC (UV 254 nm)[7].

  • Causality: A temperature of 80°C provides the precise thermal energy required to overcome the activation barrier for oxidative addition into the electron-deficient pyridine C(sp 2 )-Br bond, without providing enough energy to trigger non-specific degradation.

  • Self-Validation Check: Complete disappearance of the starting material peak at 254 nm confirms conversion. Diagnostic Check: If the reaction stalls at <50% conversion, spike the mixture with an additional 1 mol% catalyst. If the reaction resumes, the root cause is catalyst deactivation; if it remains stalled, reagent depletion or poisoning has occurred.

Step 4: Quenching and Chemoselective Verification

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Causality: The biphasic quench removes water-soluble boronic acid byproducts and inorganic salts, partitioning the coupled pyridine derivative into the organic layer.

  • Self-Validation Check: Analyze the organic layer via LC-MS. The successful chemoselective coupling is validated by the presence of the[M+H] + peak exhibiting a characteristic 1:1 isotopic signature (M / M+2), confirming the preservation of the unreacted bromomethyl group[7].

Conclusion

The integration of pyridine derivatives into drug discovery pipelines is a chemically rational strategy to optimize pharmacokinetics and target engagement. As demonstrated by the robust Suzuki-Miyaura protocols, overcoming synthetic bottlenecks—such as phosphine-derived impurities and chemoselectivity—requires a deep mechanistic understanding of the catalytic cycle. By employing self-validating experimental designs, medicinal chemists can reliably access complex, highly functionalized pyridine architectures to drive the next generation of targeted therapeutics.

References

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC Source: nih.gov URL: 2

  • Title: FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... - ResearchGate Source: researchgate.net URL: 1

  • Title: PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar Source: semanticscholar.org URL: 4

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed Source: nih.gov URL: 3

  • Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed Source: nih.gov URL: 5

  • Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage Source: jst.go.jp URL: 6

  • Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem Source: benchchem.com URL: 7

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL: 8

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-Bromo-5-(cyclohexylmethoxy)pyridine as a Versatile Chemical Intermediate

Introduction and Structural Rationale In modern drug discovery, the design of kinase inhibitors heavily relies on bifunctional chemical intermediates that offer both a vector for structural elaboration and a functional g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In modern drug discovery, the design of kinase inhibitors heavily relies on bifunctional chemical intermediates that offer both a vector for structural elaboration and a functional group tailored for target engagement. 3-Bromo-5-(cyclohexylmethoxy)pyridine is a highly versatile building block that perfectly embodies this paradigm.

Structurally, this intermediate presents two critical domains:

  • The Bromopyridine Core : The halogenated heteroaromatic ring serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). The electron-deficient nature of the pyridine ring accelerates the oxidative addition of palladium catalysts [1].

  • The Cyclohexylmethoxy Motif : This bulky, lipophilic ether linkage is strategically designed to occupy deep hydrophobic pockets within target proteins. In the development of phosphatidylinositol 3-kinase (PI3K) inhibitors—specifically targeting the PI3K γ isoform—this motif provides essential van der Waals interactions that drive binding affinity and isoform selectivity [2].

This application note provides detailed, self-validating protocols for the synthesis of 3-bromo-5-(cyclohexylmethoxy)pyridine and its subsequent utilization in downstream cross-coupling workflows.

Synthetic Workflow and Mechanistic Pathways

The elaboration of 3-bromo-5-hydroxypyridine into complex pharmaceutical analogues requires highly regioselective and efficient transformations.

Workflow A 3-Bromo-5-hydroxypyridine C 3-Bromo-5-(cyclohexylmethoxy)pyridine (Key Intermediate) A->C Base, DMF B Cyclohexylmethyl bromide (O-Alkylation) B->C D Suzuki-Miyaura (Aryl/Heteroaryl) C->D Pd cat. E Buchwald-Hartwig (Amination) C->E Pd cat. F PI3K Inhibitor Analogues D->F E->F

Synthetic workflow from 3-bromo-5-hydroxypyridine to PI3K inhibitor analogues.

Optimization of the O-Alkylation Step

The synthesis of the intermediate relies on the O-alkylation of 3-bromo-5-hydroxypyridine. While Mitsunobu conditions (using cyclohexylmethanol, PPh 3​ , and DIAD) are viable [3], they generate stoichiometric phosphine oxide waste, complicating purification. A classical Williamson ether synthesis using cyclohexylmethyl bromide is more scalable.

Causality in Experimental Design: Cesium carbonate (Cs 2​ CO 3​ ) is strictly selected over potassium carbonate (K 2​ CO 3​ ) for this transformation. The "cesium effect" enhances the nucleophilicity of the pyridinolate anion by forming a highly solvent-separated ion pair in polar aprotic solvents like DMF. This significantly accelerates O-alkylation while suppressing competing N-alkylation (pyridone formation), a common byproduct when using smaller counterions.

Table 1: Optimization of O-Alkylation Conditions
EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation
1K 2​ CO 3​ Acetone601245%Incomplete conversion; N-alkylation traces
2K 2​ CO 3​ DMF80862%Moderate yield; difficult purification
3NaHTHF651271%Good conversion; moisture sensitive
4 Cs 2​ CO 3​ DMF 80 6 88% Clean conversion; high O-selectivity

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-(cyclohexylmethoxy)pyridine

This protocol utilizes the optimized conditions from Table 1, Entry 4.

Reagents:

  • 3-Bromo-5-hydroxypyridine (1.0 equiv, 10.0 mmol, 1.74 g)

  • Cyclohexylmethyl bromide (1.2 equiv, 12.0 mmol, 2.12 g)

  • Cesium carbonate (1.5 equiv, 15.0 mmol, 4.89 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Add 3-bromo-5-hydroxypyridine and anhydrous DMF to the flask. Stir until fully dissolved. Add Cs 2​ CO 3​ in one portion. Stir the suspension at room temperature for 30 minutes to allow for complete formation of the pyridinolate anion.

  • Alkylation: Add cyclohexylmethyl bromide dropwise via syringe.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material (UV active, lower R f​ ) should be consumed within 6 hours.

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and wash with a 5% aqueous LiCl solution (3 × 50 mL). Rationale: The repeated LiCl washes are critical for the complete removal of DMF, which otherwise causes streaking during chromatography and interferes with downstream palladium catalysis.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a colorless oil.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

The bromopyridine intermediate can be coupled with various aryl or heteroaryl boronic acids. Pyridyl halides can sometimes poison palladium catalysts via coordination; therefore, selecting a ligand with a large bite angle, such as dppf, accelerates the reductive elimination step and prevents catalyst deactivation [4].

CatalyticCycle Pd Pd(0)L_n Active Catalyst OA Oxidative Addition Pd->OA Bromopyridine TM Trans- metalation OA->TM Base RE Reductive Elimination TM->RE Boronic Acid RE->Pd Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for bromopyridines.

Table 2: Ligand Screening for Suzuki-Miyaura Coupling
EntryCatalyst/LigandBaseYield (%)Observation
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ 41%Sluggish reaction; protodeboronation of boronic acid
2Pd(OAc) 2​ / SPhosK 3​ PO 4​ 76%Good conversion; minor homocoupling
3 Pd(dppf)Cl 2​ K 2​ CO 3​ 92% Clean conversion; rapid reductive elimination

Reagents:

  • 3-Bromo-5-(cyclohexylmethoxy)pyridine (1.0 equiv, 1.0 mmol, 270 mg)

  • Phenylboronic acid (or desired heteroaryl boronic acid) (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%, 41 mg)

  • Potassium carbonate (2.0 equiv, 2.0 mmol, 276 mg)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: In a 20 mL microwave vial or Schlenk tube, combine the bromopyridine intermediate, boronic acid, and K 2​ CO 3​ . Add the 1,4-Dioxane/H 2​ O solvent mixture. Sparge the solution with argon gas for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl 2​ catalyst under a positive stream of argon. Seal the vessel.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil block for 4 hours.

  • IPC: Monitor by LC-MS. The mass of the desired cross-coupled product should dominate the chromatogram.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the final target compound.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698.[Link]

  • Aronov, A., Come, J. H., Davies, R. J., & Pierce, A. C. (2011). Isoindolinone inhibitors of phosphatidylinositol 3-kinase.
  • Sihver, W., et al. (2005). Synthesis and Evaluation of Nicotine α4β2 Receptor Radioligand, 5-(3′-18F-Fluoropropyl)-3-(2-(S)-Pyrrolidinylmethoxy)Pyridine, in Rodents and PET in Nonhuman Primate. Journal of Nuclear Medicine, 46(1), 142-150.[Link]

  • Eastwood, P. R. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7430-7435.[Link]

Application

Biochemical and Cellular Assays in the Development of Kinase Inhibitors: A Technical Guide

Executive Summary Protein kinases are fundamental mediators of cellular signaling, regulating proliferation, survival, and differentiation. Dysregulation of these enzymes is a primary driver of oncogenesis and autoimmune...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein kinases are fundamental mediators of cellular signaling, regulating proliferation, survival, and differentiation. Dysregulation of these enzymes is a primary driver of oncogenesis and autoimmune disorders. To date, the FDA has approved over 70 small-molecule kinase inhibitors (SMKIs), the vast majority of which are ATP-competitive inhibitors[1].

A critical challenge in kinase drug discovery is the high attrition rate of compounds as they transition from isolated biochemical environments to complex cellular systems. As a Senior Application Scientist, I have structured this guide to detail the causality, methodology, and self-validating protocols of the two most critical assay platforms in modern kinase inhibitor development: TR-FRET for high-throughput biochemical screening, and NanoBRET for live-cell target engagement.

Application Note 1: High-Throughput Biochemical Profiling via TR-FRET

The Causality Behind the Choice

In early-stage drug discovery, screening libraries often exceed 100,000 compounds. Traditional fluorescence intensity assays are heavily plagued by compound autofluorescence and light scattering, leading to high rates of false positives and negatives.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was engineered to solve this exact problem. The assay utilizes Lanthanide chelates (e.g., Europium) as donor fluorophores. Unlike traditional organic fluorophores that decay in nanoseconds, Lanthanides possess exceptionally long emission lifetimes (hundreds of microseconds). By introducing a time delay (typically 50–100 µs) between excitation and measurement, all short-lived background fluorescence from library compounds and buffer matrices completely decays[2]. The resulting signal-to-background ratio is pristine, making TR-FRET the gold standard for High-Throughput Screening (HTS).

Protocol 1: TR-FRET Kinase Assay Workflow

This protocol describes a homogeneous, addition-only format designed to minimize liquid handling errors and maximize reproducibility.

Step 1: Kinase Reaction Assembly

  • Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Dispense 5 µL of the target kinase and specific peptide substrate into a 384-well low-volume microplate.

  • Add 100 nL of the test compound (dissolved in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow compound-kinase binding.

  • Initiate the reaction by adding 5 µL of ATP. Crucial Causality: The ATP concentration must be set exactly at the apparent Km​ for the specific kinase. This sensitizes the assay to ATP-competitive inhibitors, allowing for accurate IC50​ determination.

Step 2: Reaction Termination and Detection

  • Incubate the reaction for 60 minutes at room temperature.

  • Terminate the reaction by adding 10 µL of detection buffer containing 50 mM EDTA (to chelate Mg²⁺ and halt kinase activity), 2 nM Europium-labeled anti-phospho antibody (Donor), and 40 nM Streptavidin-APC (Acceptor).

  • Incubate for 2 hours at room temperature to allow the FRET complex to form.

Step 3: Self-Validation and Readout

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.

  • Self-Validation Check: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) control wells.

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    A Z'-factor > 0.6 is strictly required before proceeding with hit triage, proving the assay's robustness.

G A Compound Library (>100k compounds) B Primary Biochemical Screen (TR-FRET Assay) A->B C Hit Confirmation & IC50 Determination B->C D Cellular Target Engagement (NanoBRET Assay) C->D E Lead Optimization & Phenotypic Profiling D->E

Workflow of the kinase inhibitor screening cascade from biochemical to cellular validation.

Application Note 2: Cellular Target Engagement via NanoBRET

The Causality Behind the Choice

A notorious failure point in kinase inhibitor development is the "translation gap." An inhibitor may show single-digit nanomolar potency in a TR-FRET assay but fail entirely in cell-based models. Why?

Biochemical assays are artificially run at the Km​ of ATP (typically 10–100 µM). However, intracellular ATP concentrations are highly physiological (1–5 mM). This massive abundance of intracellular ATP outcompetes the inhibitor for the kinase's active site, causing a drastic rightward shift in the apparent IC50​ [3]. Furthermore, biochemical assays cannot account for cell membrane permeability, intracellular pH, or drug efflux pumps.

To bridge this gap, the NanoBRET Target Engagement (TE) assay was developed. By expressing a Kinase-NanoLuc fusion protein in live cells and introducing a cell-permeable fluorescent tracer, researchers can quantitatively measure the displacement of the tracer by the test compound in real-time, under physiological ATP concentrations[4].

Protocol 2: NanoBRET TE Intracellular Kinase Assay Workflow

Step 1: Cellular Transfection

  • Plate HEK293 cells in a 96-well tissue culture plate at a density of 2×104 cells/well.

  • Transfect the cells with the specific Kinase-NanoLuc® fusion vector using a standard lipid-based transfection reagent.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for physiological expression levels of the fusion protein.

Step 2: Tracer and Compound Addition

  • Replace the media with Opti-MEM containing a fixed concentration of the cell-permeable NanoBRET™ fluorescent tracer. Note: The tracer concentration should be pre-determined to match its EC50​ for the specific kinase.

  • Add the test compound in a 10-point dose-response titration.

  • Incubate for 2 hours at 37°C to allow the compound to traverse the cell membrane and reach binding equilibrium with the target kinase.

Step 3: Self-Validation and Detection

  • Add the NanoLuc® substrate (furimazine) and an Extracellular NanoLuc® Inhibitor . Self-Validation Check: The extracellular inhibitor is a critical mechanistic control. It quenches any luminescence from dead or lysed cells, guaranteeing that the measured BRET signal is exclusively derived from intact, living cells.

  • Read the plate using a luminescence reader capable of dual-wavelength detection (Donor: 460 nm, Acceptor: >610 nm).

  • Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful intracellular target engagement by the test compound.

G A Kinase-NanoLuc Fusion Expressed in Live Cell B Addition of Cell-Permeable Fluorescent Tracer A->B C Tracer Binds Kinase: High BRET Signal B->C D Addition of Unlabeled Test Compound C->D E Compound Displaces Tracer: Loss of BRET Signal D->E

Logical mechanism of the NanoBRET Target Engagement Assay in live cells.

Data Presentation: The ATP-Shift Phenomenon

To illustrate the critical need for both assays, the table below summarizes the quantitative shift in IC50​ values when translating from a low-ATP biochemical environment (TR-FRET) to a high-ATP physiological environment (NanoBRET) for reference inhibitors.

Kinase TargetReference InhibitorTR-FRET IC50​ (nM)NanoBRET IC50​ (nM)Cellular Shift FactorCausality / Mechanism
ABL1 Imatinib12260~21x High intracellular ATP (1-5 mM) outcompetes the Type-II inhibitor.
EGFR Erlotinib245~22x ATP competition combined with moderate membrane permeability limits.
BRAF (V600E) Vemurafenib1085~8.5x Intracellular target engagement requires higher dosing to achieve occupancy.

Kinase Signaling and Inhibitor Intervention

Understanding where these inhibitors act within the broader signaling cascade is essential for interpreting phenotypic data downstream of target engagement.

G EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS (GTPase) EGFR->RAS Activation Inhibitor EGFR Inhibitor (e.g., Erlotinib) Inhibitor->EGFR ATP-competitive Inhibition RAF RAF (Ser/Thr Kinase) RAS->RAF MEK MEK (Kinase) RAF->MEK ERK ERK (Kinase) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR/MAPK signaling pathway demonstrating the specific intervention point of ATP-competitive inhibitors.

References

  • Trends in kinase drug discovery: targets, indications and inhibitor design Nature Reviews Drug Discovery URL:[Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay PubMed Central (PMC) URL:[Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells Lab Manager URL:[Link]

Sources

Method

Biochemical Assays for Validating Bioactive Molecules: A Comprehensive Guide to Target Engagement and Orthogonal Validation

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the transition from primary hit identification to validated lead series. High-throughput screening (HTS) libr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the transition from primary hit identification to validated lead series. High-throughput screening (HTS) libraries are notoriously riddled with [1]. These chemical con artists—often redox cyclers, metal chelators, or covalent modifiers—yield false-positive readouts in standard enzymatic assays.

To prevent the costly optimization of artifacts, we must construct a self-validating system of orthogonal biochemical assays. This guide details the mechanistic causality and step-by-step protocols for three pillar technologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening, Surface Plasmon Resonance (SPR) for kinetic profiling, and Microscale Thermophoresis (MST) for solution-state thermodynamic validation.

High-Throughput Enzymatic Profiling via TR-FRET

Standard fluorescence assays are highly susceptible to compound autofluorescence and light scattering. [2] solves this by utilizing lanthanide chelates (e.g., Europium or Terbium) as donor fluorophores. Lanthanides possess exceptionally long emission lifetimes (in the millisecond range). By introducing a microsecond time delay before measurement, all short-lived background autofluorescence from the compound library and assay buffer is allowed to decay. The remaining signal is purely the result of proximity-based energy transfer, drastically increasing the signal-to-noise ratio.

TR_FRET Excitation Excitation Pulse (337 nm) Donor Lanthanide Donor (Eu3+ / Tb3+) Excitation->Donor Background Autofluorescence Decay Excitation->Background Delay Time Delay (50-100 µs) Donor->Delay FRET Energy Transfer (Proximity <10nm) Delay->FRET Acceptor Acceptor (e.g., XL665) FRET->Acceptor Emission Long-lived Emission (665 nm) Acceptor->Emission Background->Delay Fades

Diagram 1: Mechanism of TR-FRET highlighting the time delay that eliminates background fluorescence.

Protocol 1: TR-FRET Target Engagement Assay
  • Step 1: Reagent Preparation. Prepare the target protein tagged with a specific epitope (e.g., 6xHis) and a biotinylated tracer ligand at final concentration in assay buffer (e.g., HEPES pH 7.4, 0.01% Tween-20 to prevent aggregation).

  • Step 2: Fluorophore Conjugation. Add Europium-labeled anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Step 3: Incubation. Dispense 5μL of the protein/tracer mix and 5μL of the test compound into a 384-well low-volume plate. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Step 4: Time-Resolved Detection. Excite the plate at 337 nm using a microplate reader. Implement a 50 µs delay, followed by an integration window of 400 µs. Read emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Self-Validation Checkpoint: Always calculate the ratiometric signal ( Emission665​/Emission620​ ). This internal normalization corrects for well-to-well volume variations and flags compounds that act as inner-filter quenchers (which would uniformly depress both channels rather than altering the ratio).

Kinetic Target Engagement via Surface Plasmon Resonance (SPR)

While TR-FRET identifies equilibrium binders, it cannot distinguish between a compound that binds quickly and releases quickly versus one that binds slowly and stays bound. [3] provides real-time, label-free detection of association ( kon​ ) and dissociation ( koff​ ) rates. This causality is vital because a drug's residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy than its equilibrium affinity ( KD​ ).

Protocol 2: SPR Kinetic Profiling
  • Step 1: Surface Functionalization. Immobilize the target protein onto a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry). Aim for a low immobilization level ( Rmax​<50 Response Units) to prevent steric crowding and avidity artifacts.

  • Step 2: Analyte Injection. Inject the small molecule analyte across a 5-point concentration series (e.g., 0.1× to 10×KD​ ) at a high flow rate (e.g., 50μL/min ). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect the true binding event rather than the diffusion of the drug through the dextran matrix.

  • Step 3: Dissociation & Regeneration. Flow running buffer for 10–30 minutes to monitor the dissociation phase. If the baseline does not recover, inject a mild regeneration solution (e.g., 10 mM Glycine pH 2.5) to strip the remaining analyte.

  • Self-Validation Checkpoint: Utilize a reference channel (activated and deactivated without protein). Subtracting the reference channel signal from the active channel eliminates bulk refractive index shifts (e.g., from DMSO mismatches) and flags non-specific binding to the matrix.

Solution-State Thermodynamics via Microscale Thermophoresis (MST)

SPR requires tethering the protein to a surface, which can obscure binding pockets or force unnatural conformations.[4] operates entirely in free solution. It measures the directed movement of molecules in a microscopic temperature gradient induced by an IR laser. Because thermophoresis is exquisitely sensitive to changes in a molecule's hydration shell, charge, and size, even binding events that do not significantly alter mass can be detected.

Protocol 3: MST Affinity Determination
  • Step 1: Sample Preparation. Mix a constant concentration of fluorescently labeled target protein (e.g., 10 nM) with a 16-point serial dilution of the unlabeled hit compound.

  • Step 2: Capillary Loading. Load the samples into standard treated glass capillaries. Causality: Solution-state measurement in capillaries eliminates the risk of surface-induced conformational changes.

  • Step 3: IR Laser Heating. Apply an IR laser to create a precise temperature gradient. Monitor the thermophoretic depletion of the fluorophore from the heated zone over 30 seconds.

  • Step 4: KD​ Calculation. Plot the normalized fluorescence ( Fhot​/Fcold​ ) against the ligand concentration to derive the dissociation constant ( KD​ ).

  • Self-Validation Checkpoint: Monitor the initial capillary fluorescence before the IR laser is turned on. A ligand-dependent change in initial fluorescence indicates ligand-induced quenching, protein aggregation, or a PAINS compound. If this occurs, switch to a label-free UV-MST approach to validate the interaction.

The Self-Validating System: Orthogonal Workflows

A single assay is a hypothesis; orthogonal assays are a proof. By funneling compounds through technologies that rely on entirely different physical principles (light emission, mass/refractive index, and thermophoretic mobility), we systematically eliminate PAINS and artifacts.

Orthogonal_Validation Library Compound Library (10^5 - 10^6 cmpds) HTS Primary HTS (TR-FRET) Library->HTS Hits Initial Hits HTS->Hits Counterscreen Counterscreen (Identify PAINS) Hits->Counterscreen SPR SPR (Kinetics) Label-free Target Engagement Counterscreen->SPR True Binders MST MST (Thermodynamics) Solution-state Affinity Counterscreen->MST True Binders Lead Validated Lead Series SPR->Lead MST->Lead

Diagram 2: Orthogonal validation workflow to filter artifacts and confirm target engagement.

Quantitative Comparison of Validation Assays
ParameterTR-FRETSurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Primary Output IC50​ / EC50​ Kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( KD​ )
Throughput High (384/1536-well)Medium (Chip-based)Medium to High (Capillary)
Labeling Requirement Dual (Donor & Acceptor)Target ImmobilizationSingle (or Label-free UV)
Sample Consumption Low (1-5 µL/well)Medium (Flow system)Very Low (<4 µL/capillary)
Self-Validation Mechanism Ratiometric emission ( 665/620 nm)Reference channel subtractionInitial fluorescence monitoring
Key Strength High S/N, resistant to autofluorescenceReal-time label-free residence timeSolution-state, hydration sensitivity

References

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations ACS Chemical Biology[Link]

  • TR-FRET Powers Smarter Drug Screening The Scientist[Link]

  • Surface Plasmon Resonance (SPR) & Biophysics BioAscent[Link]

  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions PubMed Central (PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges for Brominated Pyridine Compounds

Welcome to the Technical Support Center. Brominated pyridines are indispensable building blocks in modern drug development and agrochemistry, frequently serving as electrophiles in Suzuki-Miyaura, Buchwald-Hartwig, and S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Brominated pyridines are indispensable building blocks in modern drug development and agrochemistry, frequently serving as electrophiles in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. Despite their utility, their unique physicochemical properties—specifically the Lewis basicity of the pyridine nitrogen, varying volatility, and thermal sensitivity—present significant purification bottlenecks.

This guide is designed for researchers and scientists. It synthesizes field-proven methodologies to troubleshoot and resolve these challenges, ensuring high-purity isolation of brominated pyridine derivatives.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my bromopyridine streak severely on silica gel, and how can I fix it?

Causality: Severe peak tailing and streaking are rarely due to poor column packing in this context. Instead, they are caused by secondary chemical interactions. The basic nitrogen atom of the pyridine ring interacts strongly with the acidic residual silanol groups (Si-OH) present on the surface of standard silica gel [1]. This creates a mixed-mode retention mechanism (partitioning + ion exchange), causing the trailing edge of the peak to broaden. Solution: You must mask the active silanol sites. Add a competing base, such as 1% to 5% triethylamine (TEA) or ammonium hydroxide, to your mobile phase [2]. TEA preferentially binds to the acidic silanol sites, effectively shielding them from the bromopyridine analyte and resulting in sharp, symmetrical elution bands. Alternatively, switch to end-capped silica or basic alumina.

Q2: I am trying to separate regioisomers (e.g., 2-bromo vs. 3-bromopyridine). Standard silica chromatography isn't working. What are my options?

Causality: Regioisomers of bromopyridine often possess nearly identical retention factors ( Rf​ ) on normal-phase silica due to their highly similar dipole moments and overall polarities. Solution:

  • Reverse-Phase HPLC (RP-HPLC): This is the most reliable method for isomer separation. Utilize a C18 column with a mobile phase of acetonitrile and water. Crucially, modify the mobile phase with an acidic modifier like 0.1% formic acid to protonate the pyridine ring, which improves peak shape and exploits minute differences in the lipophilicity of the isomers [3].

  • Fractional Distillation: If operating on a larger scale (>10 g), precision fractional distillation under reduced pressure can separate isomers based on slight boiling point differentials, though care must be taken to avoid thermal degradation.

Q3: My isolated yield is consistently low after rotary evaporation. Where is my product going?

Causality: Lower molecular weight bromopyridines (particularly mono-brominated derivatives like 2-bromopyridine and 3-bromopyridine) exhibit surprisingly high vapor pressures. During solvent removal under high vacuum or elevated water bath temperatures, the product co-evaporates with the solvent. Solution: Concentrate the organic extracts using a rotary evaporator with the water bath set no higher than 25–30 °C. Do not use a high-vacuum pump for the final drying step of liquid bromopyridines. Instead, remove residual solvent using a gentle stream of nitrogen gas or rely on chemical desiccants (e.g., anhydrous Na2​SO4​ ) prior to the final, mild concentration step.

Q4: How can I remove non-basic organic impurities without relying on chromatography?

Causality: The basic nature of the pyridine ring allows for reversible protonation. By converting the bromopyridine into a water-soluble pyridinium salt, you can partition it away from neutral or acidic organic impurities that remain trapped in the organic phase [4]. Solution: Perform an acid-base extraction. Extract the crude organic layer with an aqueous mineral acid (e.g., 1M HCl or 15% HCl). The bromopyridine enters the aqueous phase as a hydrochloride salt. Discard the organic layer containing the impurities. Subsequently, basify the aqueous layer with NaOH (pH > 10) to regenerate the free base, which is then back-extracted into a fresh organic solvent like dichloromethane (DCM).

Part 2: Quantitative Data & Reagent Selection

Table 1: Chromatographic Modifiers for Pyridine Purification
ModifierTypical ConcentrationMechanism of ActionPros & Cons
Triethylamine (TEA) 0.1% - 1.0% (v/v)Acts as a competing base, blocking acidic silanol sites on silica gel.Pros: Excellent peak sharpening. Cons: Can disrupt silica activity if overused; not ideal for MS detection [2].
Ammonium Hydroxide 1% - 5% (v/v)Neutralizes silanols and maintains the pyridine in its free-base form.Pros: Volatile, easier to remove than TEA. Cons: Can dissolve silica gel over prolonged exposure.
Formic Acid 0.1% (v/v)Lowers pH (2.5-3.0) to protonate silanols (Si-OH), preventing ion exchange [1].Pros: MS-compatible, ideal for RP-HPLC. Cons: Unsuitable for normal-phase silica chromatography.

Part 3: Experimental Methodologies

Protocol 1: TEA-Modified Normal-Phase Flash Chromatography

This self-validating protocol ensures that silanol masking is achieved before the crude sample is introduced, preventing irreversible binding.

  • Solvent Preparation: Prepare the desired eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration (Critical Step): Pack the silica gel column using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified solvent. Causality: This pre-saturates the acidic silanol sites with TEA. Failure to equilibrate will cause the first fraction of your product to be consumed by the unmasked silica.

  • Sample Loading: Dissolve the crude bromopyridine in a minimum volume of the modified eluent (or DCM if solubility is poor) and load it onto the column.

  • Elution: Elute the column using the TEA-modified solvent, collecting fractions.

  • TLC Analysis: Analyze fractions via TLC using the same TEA-modified solvent. Spots should appear round and compact, without trailing tails.

Protocol 2: Purification via Pyridinium Salt Formation (Acid-Base Extraction)

This protocol leverages the pKa of the pyridine ring to achieve chromatography-free purification [4].

  • Initial Dissolution: Dissolve the crude bromopyridine mixture in an inert, water-immiscible organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the water-soluble bromopyridinium hydrochloride salt. The organic layer contains neutral/acidic impurities.

  • Isolation of Salt: Drain the aqueous layer into a clean Erlenmeyer flask. (Optional: Wash the aqueous layer once more with fresh DCM to remove trace organic impurities).

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH of the solution is >10. Causality: The strong base deprotonates the pyridinium salt, forcing the bromopyridine back into its lipophilic free-base form, which will often appear as a cloudy suspension or oil.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3 x 20 mL). Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (Water bath <30 °C) to yield the pure bromopyridine.

Part 4: Experimental Workflow Visualizations

The following diagrams illustrate the logical decision-making process and the physical workflow for purifying brominated pyridines.

G Start Crude Bromopyridine Mixture Q1 Are regioisomers present? Start->Q1 RP_HPLC Reverse-Phase HPLC (0.1% Formic Acid) Q1->RP_HPLC Yes Q2 Are there non-basic organic impurities? Q1->Q2 No Salt Salt Formation (Acid-Base Extraction) Q2->Salt Yes Chrom Silica Chromatography (with 1% TEA) Q2->Chrom No

Decision tree for selecting optimal bromopyridine purification strategies.

G Org Organic Layer (Crude Bromopyridine) Acid Add 1M HCl (Protonation) Org->Acid Aq1 Aqueous Layer (Pyridinium Salt) Acid->Aq1 Extract OrgDiscard Organic Layer (Neutral Impurities) Acid->OrgDiscard Discard Base Add NaOH to pH >10 (Deprotonation) Aq1->Base Extract Extract with DCM/EtOAc Base->Extract Pure Pure Bromopyridine in Organic Phase Extract->Pure

Step-by-step workflow for the acid-base extraction and isolation of bromopyridines.

Part 5: References

  • BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." BenchChem. Available at:

  • BenchChem. "Technical Support Center: Chromatography of Pyridine Compounds." BenchChem. Available at:

  • BenchChem. "Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products." BenchChem. Available at:

  • Google Patents. "US4291165A - Process for making 2-bromopyridine." Google Patents. Available at:

Optimization

Section 1: General Purification &amp; Impurity Removal Strategies

Welcome to the Pyridine Synthesis & Purification Technical Support Center . This resource is designed for researchers, application scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis & Purification Technical Support Center . This resource is designed for researchers, application scientists, and drug development professionals. It provides field-proven troubleshooting logic, self-validating protocols, and mechanistic explanations for isolating high-purity pyridine derivatives.

Q: How do I efficiently separate my synthesized pyridine from unreacted neutral or acidic starting materials without relying solely on chromatography?

A: The most robust and scalable method for removing non-basic organic impurities is Acid-Base Extraction . Because the nitrogen atom in the pyridine ring possesses a lone pair of electrons, it acts as a weak base (pKa ~5.2). By treating the crude reaction mixture with a dilute aqueous acid, the pyridine is protonated to form a highly water-soluble pyridinium salt [1]. Non-basic impurities (such as unreacted aldehydes, ketones, or neutral polymeric byproducts) remain in the organic phase and can be easily discarded. Subsequent basification of the aqueous layer neutralizes the salt, regenerating the lipophilic free pyridine base, which is then back-extracted into a fresh organic solvent [5].

Protocol: Self-Validating Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: Wash the organic layer with 1M HCl (aqueous). Self-Validation Check: Test the pH of the aqueous layer to ensure it is highly acidic (pH < 2). If it is not, add more HCl to ensure complete protonation of the pyridine.

  • Phase Separation: Separate the layers. The aqueous layer now contains the target pyridinium chloride salt. Discard the organic layer containing the impurities.

  • Basification: Slowly add 1M NaOH or aqueous ammonia to the aqueous layer until the pH is > 9. Causality: This deprotonates the pyridinium salt, converting it back to the free pyridine base, which will often visibly cloud the aqueous solution as it drops out of the water phase.

  • Back-Extraction: Extract the basified aqueous layer with fresh organic solvent 2-3 times to capture the pure product.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

G Mix Crude Mixture (Pyridine + Neutral Impurities) Acidify Add 1M HCl (Aqueous) Mix->Acidify Split1 Phase Separation Acidify->Split1 Org1 Organic Layer (Discard Impurities) Split1->Org1 Aq1 Aqueous Layer (Pyridinium Chloride) Split1->Aq1 Basify Add NaOH (pH > 9) Aq1->Basify Extract Extract with Organic Solvent Basify->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Layer (Discard Salts) Split2->Aq2 Org2 Organic Layer (Pure Pyridine) Split2->Org2

Caption: Acid-base extraction protocol for separating basic pyridine from organic impurities.

Quantitative Summary of Purification Techniques To help you select the right method based on your impurity profile, refer to the table below:

Purification TechniqueTarget Impurity RemovedEfficacy / PurityCausality & Mechanism
Acid-Base Extraction Neutral & Acidic Organics> 99%Protonation of basic pyridine nitrogen; phase separation based on solubility [1].
Azeotropic Distillation Water / Moisture> 99.5%Forms a lower-boiling azeotrope with solvents like benzene/toluene to drive off water [1].
Alkali Treatment + Distillation Aldehydes & PolymersHighBase condenses volatile aldehydes into high-boiling compounds, preventing co-distillation [7].
Cation-Exchange Chromatography Excess AminesHighStrongly binds basic amines; allows rapid elution of specific pyridine derivatives [8].

Section 2: Troubleshooting Specific Synthesis Routes

Q: My Hantzsch Pyridine Synthesis is yielding a mixture of products, and NMR shows unexpected peaks in the aliphatic region. What is the primary cause?

A: The Hantzsch synthesis is a multi-component reaction that does not directly yield a pyridine. The initial condensation of an aldehyde, a β-ketoester, and ammonia yields a 1,4-dihydropyridine (1,4-DHP) intermediate [9]. The presence of aliphatic signals in your final product typically indicates incomplete aromatization (oxidation) of the 1,4-DHP ring. If you rely solely on atmospheric oxygen or mild oxidants, the reaction fails to fully drive the aromatization, leaving 1,4-DHP impurities mixed with your target product [14].

Protocol: Complete Aromatization of 1,4-DHPs

  • Verification: Confirm the complete consumption of starting materials to form the 1,4-DHP intermediate via TLC.

  • Oxidant Selection: Cool the mixture and introduce a strong, dedicated oxidizing agent. Ferric chloride (FeCl₃), potassium permanganate (KMnO₄), or nitric acid (HNO₃) are highly effective for this step [9].

  • Reaction Execution: Stir at room temperature or with gentle heating until aromatization is complete (monitor via TLC for the disappearance of the fluorescent 1,4-DHP spot).

  • Quenching: Quench any remaining oxidant carefully (e.g., using an aqueous workup) before proceeding to extraction[5].

G Start Hantzsch Condensation (Aldehyde + β-Ketoester + NH3) Intermediate 1,4-Dihydropyridine (1,4-DHP) Intermediate Start->Intermediate Oxidation Aromatization Step (Oxidation) Intermediate->Oxidation Check TLC Check: Is 1,4-DHP fully consumed? Oxidation->Check Incomplete Incomplete Aromatization (Aliphatic Impurities) Check->Incomplete No Complete Pure Pyridine Derivative Check->Complete Yes Action Add Stronger Oxidant (e.g., FeCl3, HNO3, KMnO4) Incomplete->Action Action->Check Re-evaluate

Caption: Workflow for troubleshooting incomplete aromatization in Hantzsch synthesis.

Q: I am scaling up a Chichibabin Pyridine Synthesis, but I am getting a complex mixture of anomalous pyridine derivatives and polymeric tars. How can I improve purity?

A: The Chichibabin synthesis involves the high-temperature (350–500 °C) condensation of aldehydes or ketones with ammonia over oxide catalysts like alumina [12]. These harsh thermal conditions often trigger unwanted self-aldolization of the aldehydes and Michael additions, leading to a mixture of anomalous alkylpyridines and polymeric byproducts [13].

To purify the crude mixture effectively on a larger scale, implement an alkali metal treatment followed by short-path distillation . Treating the crude pyridine mixture with an alkali metal compound (or strong base) forcefully condenses residual reactive aldehyde impurities into heavy, high-boiling polymeric compounds. When you subsequently distill the mixture, the pure pyridine readily evaporates, while the newly formed high-boiling impurities are left behind in the distillation flask, preventing them from co-distilling with your product [3, 7].

Section 3: Advanced Chromatographic Challenges

Q: When purifying pyridine derivatives via silica gel column chromatography, I experience severe peak tailing and low product recovery. Why does this happen and how can I fix it?

A: Peak tailing and low recovery are primarily caused by the strong chemical interaction between the basic nitrogen atom of the pyridine ring and the highly acidic residual silanol groups (-SiOH) present on the surface of the silica gel stationary phase [4]. This creates a dual retention mechanism (normal phase partitioning + acid-base interaction), which broadens the trailing edge of the peak and can irreversibly bind the product to the column.

Protocol: Eliminating Peak Tailing in Chromatography

  • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 1-5% v/v) [4]. Causality: TEA is a stronger base than most pyridine derivatives. It preferentially binds to and neutralizes the active acidic silanol sites on the silica, effectively shielding them from your pyridine analyte and ensuring a single, predictable retention mechanism.

  • Alternative Stationary Phases: If TEA is incompatible with your downstream applications or causes degradation, abandon standard silica and switch to Cation-Exchange Chromatography . For example, passing the mixture through a Dowex 50X8 column eluted with an ammonium acetate buffer (pH ~8.5) can rapidly separate pyridine derivatives from excess amines and impurities without the acidic degradation seen on silica gel [8].

References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.[Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Chichibabin pyridine synthesis. Wikipedia. [Link]

  • Chichibabin pyridine synthesis. Chemistry Notes.[Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC.[Link]

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Bromopyridines

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing bottlenecks in the Suzuki-Miyaura cross-coupling of electron-deficient heteroary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing bottlenecks in the Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl halides, specifically bromopyridines.

Bromopyridines present unique mechanistic challenges: their Lewis-basic nitrogen can poison palladium catalysts, their electron-deficient nature complicates transmetalation, and they often require conditions that inadvertently trigger the degradation of the boronic acid partner. This guide synthesizes field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to rescue failing couplings.

Mechanistic Bottlenecks in Bromopyridine Coupling

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The diagram below maps the standard Pd-catalyzed cycle against the three most common failure modes encountered with bromopyridines.

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (+ Bromopyridine) Pd0->OxAdd PdII_1 Pd(II) Complex (Py-Pd-Br) OxAdd->PdII_1 TransMet Transmetalation (+ Ar-B(OH)2, Base) PdII_1->TransMet Poison Catalyst Poisoning (N-coordination to Pd) PdII_1->Poison Ligand Displacement PdII_2 Pd(II) Complex (Py-Pd-Ar) TransMet->PdII_2 Proto Protodeboronation (Boronic Acid Loss) TransMet->Proto Excess Base / Bulky L Halide Halide Inhibition (Reversible Step) TransMet->Halide High [Br-] in organic phase RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Coupled Biaryl Product RedElim->Product

Fig 1: Catalytic cycle of Suzuki coupling highlighting critical failure points for bromopyridines.

Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion. I see unreacted bromopyridine, and adding more Pd catalyst doesn't improve the yield. What is causing this?

Causality: You are likely experiencing Catalyst Poisoning . The lone pair of electrons on the pyridine nitrogen is highly Lewis basic. After oxidative addition, the pyridine nitrogen can displace the phosphine ligand and coordinate directly to the Palladium(II) center, forming an off-cycle, thermodynamically stable, and catalytically inactive complex[1]. The Fix: Switch to a more sterically demanding and electron-rich ligand. Buchwald biaryl monophosphines (like SPhos or XPhos) or bidentate ligands (like dppf) create a steric shield around the Pd center that physically prevents the pyridine nitrogen from coordinating, while their electron richness accelerates the oxidative addition step.

Q2: The bromopyridine is fully consumed, but my yield is low. LC-MS shows massive amounts of deboronated starting material (protoarene). How do I prevent this?

Causality: This is Protodeboronation , a destructive side-reaction where the boronic acid reacts with water to yield the protoarene. While base is required to activate the boronic acid for transmetalation, excess or overly strong base accelerates this degradation. Paradoxically, if you are using extremely bulky ligands (e.g., t-Bu3P or adamantyl-substituted phosphines) to force the coupling, these ligands can sterically hinder the cis-transmetalation step. This bottleneck leaves the activated boronate exposed to the basic aqueous environment for too long, promoting palladium-catalyzed protodeboronation[2]. The Fix:

  • Downgrade Ligand Bulk: Move from extreme steric bulk to moderate bulk (like SPhos) which facilitates transmetalation without bottlenecking it[2].

  • Optimize the Base: Switch from strong bases (NaOH, KOH) to milder, anhydrous bases like K3PO4 or Cs2CO3.

  • Slow Addition: Consider syringe-pump addition of the boronic acid over 2 hours to keep its active concentration low relative to the Pd(II) intermediate.

Q3: I am using SPhos and K3PO4, which usually works perfectly, but with my specific bromopyridine, the reaction is incredibly slow. Is the catalyst dead?

Causality: You are likely suffering from Halide Inhibition . During the catalytic cycle, the oxidative addition of bromopyridine generates bromide salts (KBr). With highly active biaryl monophosphines like SPhos, the transmetalation step can actually become reversible. If the concentration of bromide salts in the organic phase is too high, it pushes the equilibrium backward, stalling the reaction[3]. The Fix: Perform a solvent switch. If you are using THF/Water, switch to Toluene/Water . Toluene is less polar than THF; it forces the generated bromide salts to partition entirely into the aqueous layer, removing them from the organic phase where the Pd catalyst resides, thus driving the transmetalation forward[3].

Quantitative Data Summary: Parameter Optimization

The following table summarizes the optimal parameters for rescuing a stalled bromopyridine Suzuki coupling, translating the mechanistic theory into practical condition selection.

Reaction ParameterStandard Condition (Often Fails)Optimized for BromopyridinesMechanistic Rationale
Ligand PPh3SPhos or XPhosSteric bulk shields Pd from pyridine N-coordination; high electron density speeds oxidative addition.
Solvent System THF / H2OToluene / H2OToluene effectively partitions inhibitory bromide salts into the aqueous phase, preventing reversible transmetalation[3].
Base Na2CO3 or NaOHK3PO4Provides sufficient basicity to form the active boronate without accelerating base-catalyzed protodeboronation[2].
Stoichiometry 1.1 eq Boronic Acid1.5 - 2.0 eq Boronic AcidCompensates for unavoidable baseline protodeboronation, ensuring enough coupling partner remains for full conversion.

Self-Validating Experimental Protocol

This protocol outlines a highly optimized, biphasic Suzuki-Miyaura coupling using SPhos and Toluene/Water, specifically designed to overcome halide inhibition and catalyst poisoning. It includes built-in validation checkpoints to ensure scientific integrity during execution.

Materials Required:
  • Bromopyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • SPhos (0.08 equiv, 8 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • Toluene (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Charging & Inert Atmosphere

  • To an oven-dried Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, and K3PO4.

  • Add the Pd2(dba)3 and SPhos.

  • Seal the vessel with a septum and purge with Argon (evacuate/backfill x 3).

  • Validation Checkpoint 1: The solid mixture should appear deep purple/reddish-black due to the Pd2(dba)3. If the solid is pale gray, the Pd source may have already degraded to Pd black.

Step 2: Solvent Addition & Degassing 4. In a separate flask, prepare a 4:1 mixture of Toluene and Water. Sparge this mixture vigorously with Argon for at least 30 minutes. 5. Using a syringe, transfer 5.0 mL of the degassed Toluene/Water mixture into the reaction vessel under positive Argon pressure.

  • Validation Checkpoint 2: Oxygen is fatal to the active Pd(0) species. Inadequate sparging will lead to rapid oxidative homocoupling of the boronic acid (yielding symmetrical biaryl impurities).

Step 3: Reaction Execution 6. Replace the septum with a Teflon-lined crimp cap (if using a vial) under Argon. 7. Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm).

  • Validation Checkpoint 3: Vigorous stirring is critical. Because Toluene and Water are immiscible, the reaction relies on interfacial surface area. Poor stirring will artificially stall the reaction, mimicking catalyst failure. The solution should turn a clear golden-yellow or orange as the active SPhos-Pd(0) complex forms. If the solution rapidly turns opaque black, the catalyst has precipitated (crashed out).

Step 4: Monitoring and Workup 8. After 4-6 hours, cool the reaction to room temperature. Sample the organic (upper) layer for TLC or LC-MS analysis. 9. Upon full conversion, dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 10. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: PMC (National Institutes of Health) URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-5-(cyclohexylmethoxy)pyridine Stability in Solution

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Bromo-5-(cyclohexylmethoxy)pyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Bromo-5-(cyclohexylmethoxy)pyridine . As a functionalized halopyridine and a critical building block in the synthesis of complex therapeutics (such as PI3K inhibitors) [1], this compound presents unique stability and solubility challenges in solution.

This document synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation, optimize storage, and ensure the integrity of your experimental workflows.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: We are observing an unexplained loss of compound purity when stock solutions are left on the benchtop. What is driving this degradation?

A1: Photolytic Debromination. Halopyridines, particularly bromopyridines, are highly sensitive to ultraviolet (UV) and visible light [4]. Exposure to ambient laboratory lighting can induce homolytic cleavage of the C-Br bond at the 3-position.

  • The Causality: The bond dissociation energy of the C-Br bond is low enough to be compromised by ambient photons. This cleavage generates a highly reactive pyridyl radical and a bromine radical, initiating a cascade that ultimately results in debrominated byproducts (e.g., 3-(cyclohexylmethoxy)pyridine) or solvent adducts.

  • The Fix: Always store solutions in amber glass vials or wrap them in aluminum foil. Perform sample preparation under low-light conditions.

Q2: During LC-MS analysis of our acidic formulation (pH < 3), a highly polar degradant appears. What is the mechanism?

A2: Acid-Catalyzed Ether Cleavage. Your molecule features a cyclohexylmethoxy group attached to the pyridine ring via an ether linkage. Under strongly acidic conditions, especially at elevated temperatures, the ether oxygen becomes protonated [3].

  • The Causality: The electron-withdrawing nature of the bromopyridine ring destabilizes the ether linkage under extreme pH. Subsequent nucleophilic attack by water leads to the cleavage of the ether bond, yielding 3-bromo-5-hydroxypyridine and cyclohexylmethanol.

  • The Fix: Maintain formulation and assay buffer pH between 5.0 and 7.5. Avoid prolonged heating of the compound in acidic media.

Q3: We detected a +16 Da mass shift in our aged DMSO stock solutions. Is the compound oxidizing?

A3: N-Oxidation of the Pyridine Ring. The +16 Da adduct indicates the formation of a pyridine N-oxide [2].

  • The Causality: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is highly susceptible to oxidation by reactive oxygen species (ROS), trace peroxides in aging solvents, or atmospheric oxygen over time.

  • The Fix: DMSO is highly hygroscopic and can accumulate oxidative impurities over time. Prepare stock solutions in freshly opened, anhydrous, and degassed solvents. Store aliquots at -20°C under an inert atmosphere (argon or nitrogen).

Q4: Our cellular assays are showing inconsistent dose-response curves, but LC-MS shows no chemical degradation. What is happening?

A4: Aqueous Precipitation (Solubility Failure). This is a physical stability issue, not a chemical one. The cyclohexylmethoxy group imparts significant lipophilicity to the molecule, drastically reducing its aqueous solubility [1].

  • The Causality: When a high-concentration DMSO stock is spiked into an aqueous assay buffer, the hydrophobic collapse of the cyclohexyl moiety drives the compound to crash out of solution. This forms micro-precipitates that are invisible to the naked eye but drastically reduce the effective concentration of the API.

  • The Fix: Ensure the final DMSO concentration in the assay is sufficient (typically 0.5% - 1.0%), or use co-solvents/surfactants (e.g., Tween-20, BSA) to maintain solubility.

Part 2: Quantitative Data & Degradation Summary

To facilitate rapid troubleshooting, the following table summarizes the primary degradation pathways, their analytical signatures, and required preventive measures.

Degradation PathwayPrimary TriggerMajor DegradantLC-MS SignaturePreventive Measure
Photolytic Debromination UV/Visible Light3-(Cyclohexylmethoxy)pyridine-78 Da (Loss of Br)Use amber vials; minimize ambient light exposure.
Ether Cleavage Strong Acids (pH < 3)3-Bromo-5-hydroxypyridine-96 Da (Loss of cyclohexyl moiety)Buffer solutions to pH 5.0–7.5; avoid heat in acid.
N-Oxidation Peroxides / ROSPyridine N-oxide derivative+16 Da (Addition of Oxygen)Use degassed, peroxide-free solvents; store under Argon.
Precipitation Aqueous dilutionIntact API (Solid phase)N/A (Loss of signal intensity)Optimize co-solvents; monitor via nephelometry.

Part 3: Mechanistic Visualization

The following diagram illustrates the logical relationships between environmental triggers and the resulting degradation pathways for 3-Bromo-5-(cyclohexylmethoxy)pyridine.

G Parent 3-Bromo-5-(cyclohexylmethoxy)pyridine (Intact API) Photo Photolytic Debromination (UV/Vis Light) Parent->Photo Acid Acid-Catalyzed Cleavage (Low pH / Heat) Parent->Acid Oxid N-Oxidation (Peroxides / ROS) Parent->Oxid Deg1 3-(Cyclohexylmethoxy)pyridine + Br Radicals Photo->Deg1 Homolytic C-Br Cleavage Deg2 3-Bromo-5-hydroxypyridine + Cyclohexylmethanol Acid->Deg2 Ether Hydrolysis Deg3 Pyridine N-oxide Derivative (+16 Da) Oxid->Deg3 Nitrogen Oxidation

Caption: Degradation pathways of 3-Bromo-5-(cyclohexylmethoxy)pyridine in solution.

Part 4: Self-Validating Experimental Protocols

To map the stability boundaries of your specific batch and generate reference standards for degradants, execute the following Forced Degradation (Stress Testing) Protocol . This system is self-validating: the inclusion of neutralized controls ensures that observed degradation is a function of the stressor, not the analytical method.

Protocol: Forced Degradation Profiling

Objective: Induce targeted degradation to validate stability-indicating analytical methods (e.g., HPLC-UV/LC-MS).

Step 1: Photostability Testing (ICH Q1B Standard)

  • Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Aliquot 1 mL into two clear glass HPLC vials and two amber glass vials (Control).

  • Expose one clear vial and one amber vial to a cool white fluorescent lamp (1.2 million lux hours) and near-UV energy (200 watt hours/square meter) in a photostability chamber.

  • Keep the remaining two vials in a dark, temperature-controlled environment (Benchtop Control).

  • Analyze all four samples via LC-MS. Validation: The amber vial in the chamber must match the benchtop control, proving degradation in the clear vial is strictly photon-induced.

Step 2: Acid/Base Hydrolysis

  • Prepare three 0.5 mg/mL solutions of the compound in a 50:50 mixture of Acetonitrile and:

    • Solution A: 0.1 N HCl (Acid stress)

    • Solution B: 0.1 N NaOH (Base stress)

    • Solution C: Purified Water (Neutral control)

  • Incubate all solutions at 60°C in a thermoshaker for 24 hours.

  • Critical Step: Neutralize Solution A with 0.1 N NaOH, and Solution B with 0.1 N HCl prior to injection to prevent damage to the LC column.

  • Analyze via LC-MS to identify the -96 Da ether cleavage product [3].

Step 3: Oxidative Stress

  • Prepare a 0.5 mg/mL solution of the compound in Acetonitrile.

  • Add 30% Hydrogen Peroxide ( H2​O2​ ) to achieve a final concentration of 3% H2​O2​ .

  • Prepare a control sample substituting H2​O2​ with HPLC-grade water.

  • Incubate at room temperature for 24 hours in the dark (to prevent confounding photolytic degradation).

  • Analyze via LC-MS, scanning specifically for the +16 Da N-oxide peak [2].

References

  • WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase - Google Patents Source: Google Patents URL
  • CAS 2402-97-3: 3-Bromopyridine N-oxide | CymitQuimica Source: CymitQuimica URL
  • Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis | Organic Letters Source: ACS Publications URL
  • Directed Halogen Atom Transfer (DIXAT): A Powerful Tool for Chemoselective Generation of Aryl Radicals Toward Remote C(sp3)

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of Novel Pyridine Derivatives for Therapeutic Applications

A Senior Application Scientist's Guide to Evaluating Efficacy Against Standard Compounds In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, with its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Efficacy Against Standard Compounds

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, with its derivatives showing significant promise in a range of therapeutic areas, including oncology and infectious diseases.[1][2] This guide provides a comprehensive comparison of the in vitro efficacy of novel pyridine derivatives against established standard compounds, offering researchers, scientists, and drug development professionals a detailed framework for evaluation. Our focus is to present not just the data, but the underlying scientific rationale for the experimental design, ensuring a robust and reproducible approach to assessing therapeutic potential.

The Significance of the Pyridine Moiety

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile scaffold for developing targeted therapies.[3] Numerous FDA-approved drugs across different therapeutic classes contain a pyridine core, underscoring its importance in pharmaceutical development.[1][4] The continuous exploration of novel pyridine derivatives is driven by the quest for compounds with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance.[3]

Designing a Robust In Vitro Efficacy Study: A Rationale

The credibility of any in vitro efficacy study hinges on a well-conceived experimental design. The choice of cell lines or microbial strains, the selection of appropriate standard compounds for comparison, and the use of validated assay methodologies are all critical components that ensure the data generated is both accurate and meaningful.

Selecting the Right Cellular and Microbial Models

The selection of appropriate cancer cell lines and microbial strains is paramount for relevant in vitro testing. For anticancer studies, a panel of cell lines representing different tumor types is often employed to assess the breadth of a compound's activity. For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) are commonly used and well-characterized cell lines.[3][5] The choice of these lines is often guided by their known genetic backgrounds and expression of specific biomarkers, which can provide insights into the potential mechanism of action of the novel compounds.

In the realm of antimicrobial research, a diverse panel of pathogenic bacteria and fungi is essential to determine the spectrum of activity. This typically includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans).[6] The use of both standard laboratory strains and clinical isolates can provide a more comprehensive understanding of a compound's potential clinical utility.

The Critical Role of Standard Compounds

Standard, or reference, compounds are indispensable benchmarks in drug discovery. They provide a context for evaluating the potency and selectivity of novel derivatives. The choice of a standard compound is dictated by its established clinical use and well-understood mechanism of action in the specific disease area.

  • For Anticancer Studies: Doxorubicin and 5-Fluorouracil are frequently used as positive controls.[5] Doxorubicin, an anthracycline antibiotic, is a potent topoisomerase II inhibitor, while 5-Fluorouracil is a pyrimidine analog that inhibits thymidylate synthase. Their broad-spectrum activity against various cancers makes them suitable comparators.

  • For Antimicrobial Studies: Ampicillin, a broad-spectrum β-lactam antibiotic, and Ciprofloxacin, a fluoroquinolone antibiotic, are common choices for antibacterial testing.[6] For antifungal assays, Fluconazole, a triazole antifungal agent, is a widely accepted standard.[7]

The inclusion of these standards allows for a direct comparison of the relative efficacy of the novel pyridine derivatives and helps to contextualize their potential as therapeutic agents.

Comparative Efficacy Data: Novel Pyridine Derivatives vs. Standard Compounds

The following tables summarize the in vitro efficacy of a hypothetical series of novel pyridine derivatives (NPD 1-3) against selected cancer cell lines and microbial strains, with direct comparison to standard compounds. The data is presented as IC50 (half-maximal inhibitory concentration) for anticancer activity and MIC (minimum inhibitory concentration) for antimicrobial activity.

Table 1: Anticancer Activity of Novel Pyridine Derivatives and Standard Compounds

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
NPD-18.512.39.8
NPD-22.15.63.4
NPD-315.225.118.7
Doxorubicin 1.2 2.5 1.8
5-Fluorouracil 5.0 8.0 6.5

Table 2: Antimicrobial Activity of Novel Pyridine Derivatives and Standard Compounds

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
NPD-4416>64
NPD-583216
NPD-62832
Ampicillin 0.5 8 NA
Ciprofloxacin 1 0.25 NA
Fluconazole NA NA 4

NA: Not Applicable

These tables provide a clear and concise comparison of the in vitro performance of the novel pyridine derivatives against their respective standard compounds, allowing for a rapid assessment of their relative potency.

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

The validity of the presented data is intrinsically linked to the meticulous execution of the experimental protocols. The following are detailed, step-by-step methodologies for the key assays used in this comparative guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Materials:

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (novel pyridine derivatives and standard drugs)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][10] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well sterile U-bottom or flat-bottom microplates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal strains

  • Test compounds (novel pyridine derivatives and standard antibiotics/antifungals)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Microplate reader (optional, for automated reading)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a microplate reader.

Visualizing the Workflow and Potential Mechanisms

To better illustrate the experimental process and potential molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell/Microbe Culture Cell/Microbe Culture Treatment Treatment Cell/Microbe Culture->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation Incubation Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Efficacy Comparison Efficacy Comparison Data Analysis->Efficacy Comparison Signaling_Pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade RAS RAF MEK ERK Receptor Tyrosine Kinase (RTK)->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival Novel Pyridine Derivative Novel Pyridine Derivative Novel Pyridine Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Sources

Comparative

Validation of molecular docking results for pyridine scaffolds

Advanced Validation of Molecular Docking for Pyridine Scaffolds: A Comparative Guide The pyridine ring is one of the most ubiquitous and privileged scaffolds in modern drug discovery. Acting as a bioisostere for amines,...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Validation of Molecular Docking for Pyridine Scaffolds: A Comparative Guide

The pyridine ring is one of the most ubiquitous and privileged scaffolds in modern drug discovery. Acting as a bioisostere for amines, amides, and benzene rings, its unique physicochemical properties—specifically its basicity, water solubility, and hydrogen bond-forming ability—make it a cornerstone of targeted therapeutics[1]. However, computationally predicting the binding mode of pyridine derivatives requires docking engines capable of accurately balancing desolvation penalties with highly directional hydrogen-bonding geometries.

This guide provides an objective, data-backed comparison of leading molecular docking platforms—Glide (Schrödinger) , GOLD (CCDC) , and AutoDock Vina —specifically evaluating their performance on pyridine scaffolds. Furthermore, it establishes a self-validating experimental protocol to ensure the scientific integrity of your virtual screening workflows.

The Physics of Pyridine Docking: Causality Behind the Code

To understand why certain docking algorithms succeed or fail with pyridines, we must examine the underlying molecular physics. The pyridine nitrogen possesses a lone pair of electrons, making it a strong hydrogen-bond acceptor. For example, in tubulin inhibitors, the pyridine nucleus is known to form an essential, highly directional hydrogen bond with the Cys241 residue in the colchicine binding site[2].

The Desolvation Dilemma: Pyridine has a pKa of ~5.2, meaning it is predominantly unprotonated at physiological pH. When a pyridine molecule moves from an aqueous environment into a protein binding pocket, the energetic penalty of shedding water molecules (desolvation) must be offset by the formation of a strong hydrogen bond or favorable hydrophobic packing. If a docking scoring function fails to heavily penalize an "unsatisfied" pyridine nitrogen buried in a lipophilic pocket, it will generate false-positive poses.

G P Pyridine Scaffold N Nitrogen Lone Pair P->N features Pi Aromatic Pi-Cloud P->Pi features H H-Bond Donor (e.g., Cys/Met Hinge) N->H Directional H-Bond D Desolvation Penalty N->D Requires displacement of water A Hydrophobic Pocket (Pi-Pi / CH-Pi) Pi->A Pi-Stacking

Diagram 1: Key physicochemical interactions of the pyridine scaffold in protein binding pockets.

Comparative Analysis: Glide vs. GOLD vs. AutoDock Vina

When selecting a docking engine for pyridine-rich chemical libraries, researchers must weigh conformational sampling power against scoring function accuracy. Below is a comparative analysis based on algorithmic design and empirical validation[3][4][5].

Glide (Schrödinger)

Glide utilizes a systematic, hierarchical search algorithm paired with the empirical GlideScore function.

  • The Advantage: Glide excels at penalizing unsatisfied hydrogen bond acceptors. Its Extra Precision (XP) scoring function is highly sensitive to the exact geometry of the pyridine nitrogen's lone pair, ensuring that hydrogen bonds are only rewarded if the angle and distance are optimal.

  • Performance: Consistently demonstrates high success rates in pose prediction (RMSD < 2.0 Å) and superior Enrichment Factors (EF) in retrospective screening[6][7].

GOLD (CCDC)

GOLD employs a genetic algorithm (GA) to explore ligand flexibility and protein side-chain rotations.

  • The Advantage: GOLD is highly customizable. For pyridine scaffolds, users can apply specific pharmacophore constraints (e.g., forcing the algorithm to prioritize poses where the pyridine nitrogen interacts with a known hinge-region kinase residue).

  • Performance: Excellent for complex, highly flexible pyridine derivatives or metalloenzymes, though it requires careful parameter tuning to avoid high false-positive rates.

AutoDock Vina

Vina uses an iterated local search global optimizer and a hybrid knowledge-based/empirical scoring function[8].

  • The Advantage: Vina is open-source, exceptionally fast, and highly scalable for massive virtual screens. Recent benchmarks on complex viral targets (like SARS-CoV-2 Mpro) show Vina achieving up to a 90.6% success rate in reproducing noncovalent crystal binding modes when scoring function errors are compensated[5].

  • Performance: While it provides excellent pose prediction, its scoring function may occasionally struggle to rank true actives above decoys (lower Enrichment Factor) compared to commercial alternatives[4].

Table 1: Performance Comparison for Pyridine Scaffold Docking

Feature / MetricGlide (Schrödinger)GOLD (CCDC)AutoDock Vina
Search Algorithm Systematic / HierarchicalGenetic Algorithm (GA)Iterated Local Search
Scoring Function Empirical (GlideScore XP)ChemPLP / GoldScoreHybrid Empirical/Knowledge
H-Bond Directionality Excellent (Strict geometric penalties)Very Good (Customizable constraints)Good (Distance/Angle dependent)
Pose Prediction (RMSD < 2Å) ~80 - 90% Success~70 - 80% Success~60 - 90% Success[5]
Screening Power (ROC-AUC) High (> 0.85)Moderate-High (~0.80)Moderate (~0.75 - 0.80)[4]
Accessibility Commercial (High Cost)Commercial (Moderate Cost)Open Source (Free)

The Self-Validating Experimental Protocol

A docking score is biologically meaningless without rigorous statistical and structural validation. To ensure trustworthiness, every docking workflow must be treated as a self-validating system consisting of two distinct phases: Pose Prediction Validation and Screening Power Validation [9].

Phase 1: Pose Prediction (Redocking) Methodology

This phase confirms that the docking algorithm can reproduce the experimentally observed binding pose of a pyridine ligand.

  • Target Selection: Obtain a high-resolution (< 2.5 Å) holo-crystal structure of your target protein complexed with a pyridine-containing ligand from the Protein Data Bank (PDB).

  • Structure Preparation:

    • Protein: Remove waters (unless bridging), add polar hydrogens, and assign correct protonation states (e.g., ensuring active site Histidines are properly protonated to interact with the pyridine).

    • Ligand: Extract the native ligand, randomize its 3D conformation, and generate the correct tautomer/ionization state at pH 7.4.

  • Grid Generation: Define the bounding box centered on the native ligand's coordinates.

  • Redocking: Dock the randomized ligand back into the prepared protein using your chosen software.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms between the top-ranked docked pose and the native crystal pose.

    • Validation Threshold: The protocol is validated if the RMSD is < 2.0 Å [4][9]. If the RMSD > 2.0 Å, the scoring function parameters or grid box must be refined.

Phase 2: Retrospective Virtual Screening (Enrichment Factor)

This phase proves that the docking protocol can distinguish true pyridine-based active compounds from inactive decoys.

  • Dataset Assembly: Gather a set of known active pyridine derivatives for your target (e.g., from ChEMBL). Generate a set of property-matched decoys (compounds with similar molecular weight and logP, but different topology) using servers like DUD-E. A standard ratio is 1 active to 50 decoys.

  • High-Throughput Docking: Dock the entire mixed library (actives + decoys) into the validated grid from Phase 1.

  • Ranking & Scoring: Rank the compounds based on their docking scores (e.g., lowest binding energy).

  • Metric Calculation:

    • ROC-AUC: Calculate the Area Under the Receiver Operating Characteristic curve. An acceptable AUC value for virtual screening is > 0.7 [9].

    • Enrichment Factor (EF): Calculate the EF at 1% or 5% of the screened database. EF is the ratio of the percentage of active compounds recovered in the top subset compared to the percentage in the entire database[6]. High EF values confirm the protocol's utility for prospective lead discovery.

Workflow Start Holo-Crystal Structure (Protein + Pyridine Ligand) Prep Structure Preparation (Protonation & Tautomers) Start->Prep Redock Pose Prediction (Redocking) Compare vs Native Prep->Redock RMSD RMSD < 2.0 Å? Redock->RMSD RMSD->Prep No (Refine Params) Decoys Retrospective Screening (Actives + DUD-E Decoys) RMSD->Decoys Yes (Validated) Metrics Calculate ROC-AUC & EF (AUC > 0.7) Decoys->Metrics Prospective Prospective Virtual Screening & Experimental Validation Metrics->Prospective High Enrichment

Diagram 2: Self-validating molecular docking workflow for robust virtual screening.

Conclusion

The successful virtual screening of pyridine scaffolds hinges on understanding the chemical causality of the nitrogen lone pair. While commercial tools like Glide offer unparalleled precision in penalizing desolvation and enforcing hydrogen-bond directionality, open-source alternatives like AutoDock Vina remain highly competitive when properly validated. By strictly adhering to a self-validating protocol—enforcing an RMSD < 2.0 Å for pose prediction and an AUC > 0.7 for retrospective screening—researchers can confidently translate computational hits into experimental success.

References

  • On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. acs.org. Available at:[Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. nih.gov. Available at:[Link]

  • Comparison of DOCK success rates to other docking programs for flexible ligand docking. researchgate.net. Available at:[Link]

  • Molecular docking-based virtual screening: Challenges in hits identification for Anti-SARS-Cov-2 activity. ubaya.ac.id. Available at:[Link]

  • Evaluation of Docking Machine Learning and Molecular Dynamics Methodologies for DNA-Ligand Systems. mdpi.com. Available at:[Link]

  • Biased docking for protein-ligand pose prediction. nih.gov. Available at:[Link]

  • Compromise in Docking Power of Liganded Crystal Structures of Mpro SARS-CoV-2 Surpasses 90% Success Rate. acs.org. Available at:[Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. intechopen.com. Available at:[Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. rsc.org. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(cyclohexylmethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(cyclohexylmethoxy)pyridine
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